Technical Documentation Center

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one
  • CAS: 200418-23-1

Core Science & Biosynthesis

Foundational

Receptor binding affinity of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

An In-Depth Technical Guide to the Receptor Binding Affinity of Pyrrolo[1,2-a]pyrazine Derivatives: A Framework for Novel Compound Evaluation Executive Summary The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of Pyrrolo[1,2-a]pyrazine Derivatives: A Framework for Novel Compound Evaluation

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this core have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization of the receptor binding affinity for novel compounds within this class, using the hypothetical molecule 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one as a case study. While specific binding data for this particular molecule is not publicly available, this document will serve as an in-depth, practical guide to establishing a robust screening and characterization cascade for any new pyrrolo[1,2-a]pyrazine derivative.

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a versatile scaffold that has been extensively explored for its therapeutic potential. Various derivatives have been synthesized and evaluated for a range of biological activities. For instance, certain derivatives have shown potent anticancer activity by inhibiting tubulin polymerization, while others have demonstrated efficacy as kinase inhibitors, such as PIM kinase inhibitors.[3][4][5][6] Additionally, some have been investigated for their antimicrobial and antiviral properties.[2][7][8] The diverse biological activities suggest that this scaffold can be tailored to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Given the broad spectrum of activity, a systematic approach to deconvoluting the specific molecular targets of a novel pyrrolo[1,2-a]pyrazine derivative is paramount. This guide will outline the critical steps and considerations for determining the receptor binding affinity, a key initial step in understanding a compound's mechanism of action and advancing it through the drug discovery pipeline.

Target Identification and Prioritization: A Logic-Driven Approach

The initial step in characterizing a novel compound is to identify and prioritize potential biological targets. This is often guided by the known pharmacology of structurally related molecules and the desired therapeutic indication. For the pyrrolo[1,2-a]pyrazine class, a logical starting point would be to screen against targets implicated in the observed biological effects of its analogues.

Diagram: Target Prioritization Workflow

G A Novel Pyrrolo[1,2-a]pyrazine Derivative B Literature Review: Known activities of analogues (Anticancer, Kinase Inhibition, etc.) A->B C In Silico Screening: (Molecular Docking, Pharmacophore Modeling) A->C E Prioritized Target Classes: (Kinases, GPCRs, Ion Channels) B->E C->E D Initial Broad Panel Screening: (e.g., Eurofins SafetyScreen, CEREP BioPrint) D->E F High-Priority Individual Targets for Validation E->F G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare Cell Membranes Expressing Target Receptor C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compound Dilutions B->C D Filter to Separate Bound from Free Radioligand C->D E Quantify Radioactivity with Scintillation Counter D->E F Calculate Specific Binding E->F G Generate Competition Curve and Determine Ki F->G

Caption: Step-by-step workflow of a radioligand binding assay.

Data Analysis and Interpretation

The data obtained from the competition binding assay is used to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for the target receptor.

Data Analysis Steps:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate a Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC50:

    • The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate the Ki:

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Table: Hypothetical Binding Affinity Data for a Pyrrolo[1,2-a]pyrazine Derivative

Target ReceptorRadioligandKd of Radioligand (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
Dopamine D2[3H]-Spiperone0.115075
Serotonin 5-HT2A[3H]-Ketanserin0.5800400
PIM-1 Kinase[33P]-ATP505025

Orthogonal Assays and Functional Validation

While binding affinity is a critical parameter, it does not provide information about the functional activity of the compound (i.e., whether it is an agonist, antagonist, or inverse agonist). Therefore, it is essential to perform functional assays to complement the binding data.

Examples of Functional Assays:

  • For GPCRs: cAMP assays, calcium mobilization assays, or β-arrestin recruitment assays.

  • For Kinases: In vitro kinase activity assays measuring the phosphorylation of a substrate.

  • For Ion Channels: Electrophysiological patch-clamp recordings.

Conclusion

The pyrrolo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutics. A systematic and rigorous evaluation of the receptor binding affinity and functional activity of new derivatives is crucial for understanding their mechanism of action and advancing them in the drug discovery process. The framework presented in this guide provides a comprehensive and technically sound approach for the characterization of novel compounds, enabling researchers to make data-driven decisions and unlock the full therapeutic potential of this versatile chemical class.

References

  • Kim, J., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.
  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gudim, N., et al. (2022). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Medicinal Chemistry.
  • Cianni, B., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry Letters, 23(23), 6349-6355.
  • Mohan, C. D., et al. (2016). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 6(82), 78556-78567.
  • Hassan, A. S., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4503.

Sources

Exploratory

A Methodological Guide to the In Vivo Pharmacokinetic Characterization of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

A Whitepaper for Drug Development Professionals Executive Summary The journey of a new chemical entity (NCE) from laboratory bench to clinical application is critically dependent on a thorough understanding of its behavi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Whitepaper for Drug Development Professionals

Executive Summary

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is critically dependent on a thorough understanding of its behavior within a living system. This document provides a comprehensive technical framework for conducting the in vivo pharmacokinetic (PK) characterization of a novel compound, using the hypothetical molecule 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one as a case study. As public domain data on this specific molecule is limited, this guide serves as a blueprint for researchers, outlining the necessary sequence of expert-led experimental design, rigorous bioanalytical method validation, and precise data interpretation. We will detail the causality behind protocol choices, from animal model selection to the application of non-compartmental analysis, to build a complete picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This self-validating system of protocols is designed to generate the robust, decision-enabling data required for progression in the drug development pipeline.

Introduction: The Imperative of Early-Stage PK Profiling

In preclinical drug development, the central question is not only "Is the compound active?" but also "Can the compound reach its target in sufficient concentration and for an adequate duration to be effective?". Answering this requires a deep understanding of pharmacokinetics, the study of how an organism affects a drug.[1] For our subject molecule, 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, its therapeutic potential remains theoretical until its ADME properties are defined.

Early and accurate PK studies are paramount; they bridge the gap between in vitro discovery and in vivo reality, informing critical decisions such as dose selection for efficacy and toxicology studies, predicting human dose regimens, and identifying potential liabilities like poor bioavailability or rapid clearance.[2] This guide establishes the foundational workflows to de-risk the development of novel molecules by first defining their pharmacokinetic fate.

The Cornerstone: Bioanalytical Method Development and Validation

Before any in vivo experiment can commence, a robust and reliable method to quantify the analyte in a biological matrix (e.g., plasma, blood) must be established. This is the most critical, foundational step. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and speed.[3]

Causality in Method Design

The goal is to develop a method that is both accurate and precise, ensuring that the measured concentration truly reflects the amount of drug in the animal at the time of sampling. The U.S. Food and Drug Administration (FDA) provides clear guidance on the essential parameters for validation, which ensures data integrity for regulatory submissions.[4][5]

Experimental Protocol: LC-MS/MS Method Validation

This protocol outlines the steps to fully validate a bioanalytical method for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in rat plasma, adhering to FDA guidelines.[6]

Step 1: Reference Standard and Internal Standard (IS) Preparation

  • Obtain certified reference standards of the analyte and a suitable stable-isotope-labeled internal standard (SIL-IS).

  • Prepare separate, accurate stock solutions in an appropriate organic solvent (e.g., Methanol). The use of separate stock solutions for calibration standards and quality controls (QCs) is a self-validating step to prevent weighing or dilution errors from affecting the entire assay.[3]

Step 2: Sample Preparation (Protein Precipitation)

  • To a 50 µL aliquot of plasma sample (blank, standard, QC, or study sample), add 150 µL of cold acetonitrile containing the IS.

  • Rationale: Protein precipitation is a rapid and effective method to remove the majority of plasma proteins, which can interfere with the LC-MS/MS system. Acetonitrile is a common choice for its efficiency in precipitating proteins while keeping small molecules like our analyte in solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean 96-well plate for injection.

Step 3: LC-MS/MS Analysis

  • Liquid Chromatography: Use a C18 reverse-phase column to separate the analyte from endogenous matrix components. A gradient elution with mobile phases (A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile) provides robust separation.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific precursor-to-product ion transition for the analyte and the IS, minimizing noise and maximizing sensitivity.

Step 4: Method Validation Experiments

  • Conduct a series of experiments to demonstrate the method's reliability as per FDA M10 guidance.[3] This includes selectivity, accuracy, precision, calibration curve, recovery, and stability assessments.[7]

Data Presentation: Bioanalytical Method Validation Summary

All quantitative validation data must be summarized clearly.

Validation ParameterAcceptance CriteriaHypothetical Result for Analyte
Selectivity No significant interference at the analyte's retention time in 6 blank sources.[8]Pass
Calibration Curve r² ≥ 0.99; 6-8 non-zero points; ≥75% of standards within ±15% of nominal.[7]Pass
Lower Limit of Quantitation (LLOQ) S/N > 5; Accuracy within 80-120%, Precision ≤20% CV.[9]1 ng/mL
Intra-day Accuracy & Precision Accuracy within 85-115% (80-120% at LLOQ), Precision ≤15% CV (≤20% at LLOQ).[8]Pass
Inter-day Accuracy & Precision Accuracy within 85-115% (80-120% at LLOQ), Precision ≤15% CV (≤20% at LLOQ).Pass
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration within ±15% of nominal concentration.Pass

In Vivo Study Design: From Theory to Practice

The design of the animal study dictates the quality of the pharmacokinetic data obtained. The primary goal is to define the concentration-time profile of the drug after both intravenous (IV) and oral (PO) administration.[10]

The Logic of Dual-Route Administration
  • Intravenous (IV) Dosing: Administering the drug directly into the bloodstream bypasses absorption, providing a true measure of the drug's distribution and elimination characteristics.[11][12] IV data is essential for calculating fundamental parameters like Clearance (CL) and Volume of Distribution (Vd). Bioavailability is 100% by definition following intravenous dosing.[13]

  • Oral (PO) Dosing: This route is most common for human therapeutics and provides critical information on the rate and extent of drug absorption.[14] By comparing the exposure (AUC) from oral administration to that from IV administration, we can calculate the absolute oral bioavailability (F%).

Experimental Protocol: Rodent Pharmacokinetic Study

Step 1: Animal Model Selection

  • Use male Sprague-Dawley rats (n=3-4 per group). Rodents are frequently used in early PK studies due to their well-characterized physiology, cost-effectiveness, and established relevance.[15][16]

Step 2: Dose Formulation and Administration

  • IV Group: Formulate the compound in a solution suitable for injection (e.g., 20% Solutol in saline) at a concentration allowing for a 1 mg/kg dose. Administer as a slow bolus via the tail vein.

  • PO Group: Formulate the compound as a suspension or solution (e.g., 0.5% methylcellulose in water) at a concentration for a 10 mg/kg dose. Administer via oral gavage.

Step 3: Blood Sampling Schedule

  • Collect sparse blood samples (~100 µL) from the tail vein at specific time points into tubes containing an anticoagulant (e.g., K2EDTA).

  • IV Group Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PO Group Timepoints: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Rationale: The sampling schedule is designed to capture the key phases of the drug's profile: initial distribution, peak concentration (Cmax) after oral dosing, and the terminal elimination phase.[17]

Step 4: Sample Processing

  • Immediately after collection, centrifuge the blood samples to separate plasma.

  • Harvest the plasma and store frozen at -80°C until bioanalysis.

Visualization: Overall In Vivo PK Workflow

PK_Workflow cluster_pre Pre-Study cluster_study In-Life Phase cluster_post Post-Study Analysis Formulation Dose Formulation (IV & PO) Dosing_IV IV Administration (1 mg/kg) Formulation->Dosing_IV Dosing_PO PO Administration (10 mg/kg) Formulation->Dosing_PO Animals Animal Acclimation (Sprague-Dawley Rats) Animals->Dosing_IV Animals->Dosing_PO Sampling Serial Blood Sampling (Defined Timepoints) Dosing_IV->Sampling Dosing_PO->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Bioanalysis Sample Quantification (LC-MS/MS) Processing->Bioanalysis PK_Calc NCA Parameter Calculation Bioanalysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: High-level workflow for a rodent pharmacokinetic study.

Data Analysis and Interpretation

Once the plasma concentrations are determined, the raw data must be converted into meaningful pharmacokinetic parameters. Non-compartmental analysis (NCA) is the standard, model-independent method used for this purpose.[18]

Key Pharmacokinetic Parameters from NCA

NCA uses algebraic equations, primarily the trapezoidal rule, to derive parameters directly from the observed concentration-time data.[19]

  • Cmax (Maximum Concentration): The highest observed concentration, indicating the extent of absorption.[17]

  • Tmax (Time to Cmax): The time at which Cmax is reached, indicating the rate of absorption.[17]

  • AUC (Area Under the Curve): Represents the total drug exposure over time.[18]

  • t½ (Half-Life): The time required for the drug concentration to decrease by half, indicating the duration of action.[17]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time, a measure of elimination efficiency.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Data Presentation: Summary of Pharmacokinetic Parameters

The final output should be a clear, concise table comparing the IV and PO results.

ParameterIV Route (1 mg/kg)PO Route (10 mg/kg)
Cmax (ng/mL) 450 (at 5 min)850
Tmax (h) 0.0831.0
AUC₀₋t (ngh/mL) 9806500
AUC₀₋inf (ngh/mL) 10106800
t½ (h) 3.53.8
CL (L/h/kg) 0.99-
Vd (L/kg) 4.9-
F (%) -67.3

(Note: Data presented is hypothetical for illustrative purposes.)

Interpretation of Results
  • The compound is well-absorbed orally, with a good bioavailability of ~67%.

  • Absorption is relatively rapid, with a Tmax of 1 hour.

  • The half-life of ~3.5-4 hours suggests it would likely require at least twice-daily dosing in rats to maintain exposure.

  • The clearance is low relative to liver blood flow in the rat, suggesting it is not rapidly eliminated from the body.

Conclusion and Future Directions

This whitepaper has outlined a robust, scientifically-grounded methodology for determining the in vivo pharmacokinetic profile of a novel compound, 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. By following this framework—from rigorous, FDA-compliant bioanalytical method validation to a well-designed dual-route animal study and subsequent non-compartmental analysis—researchers can generate the high-quality, decision-enabling data essential for advancing a compound through the preclinical pipeline.

The resulting parameters provide the first glimpse into how the drug will behave in a living system and are foundational for designing future efficacy, safety, and toxicology studies, ultimately paving the way for successful clinical translation.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • IONOS. (2025). What is the difference between IV and PO pharmacokinetic studies?[Link]

  • Frontiers. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • Elsevier. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Patsnap. (2025). How to select the right animal species for TK/PK studies?[Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Patsnap. (2025). How do I interpret non-compartmental analysis (NCA) results?[Link]

  • JoVE. (2025). Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. [Link]

  • National Center for Biotechnology Information. (n.d.). Role of animal models in biomedical research: a review. [Link]

  • Patel Kwan Consultancy. (2020). Pharmacokinetics of Different Administration Routes. [Link]

  • IntechOpen. (2015). Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Phastar. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link]

  • National Center for Biotechnology Information. (2023). Medication Routes of Administration. [Link]

  • Research and Reviews. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. [Link]

  • AccessPharmacy. (n.d.). Chapter 7. Pharmacokinetics of Oral Absorption. [Link]

  • Notes from a data witch. (2023). Non-compartmental analysis. [Link]

  • Scribd. (n.d.). Noncompartmental Pharmacokinetics Overview. [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Aurigene Pharmaceutical Services. (2021). In vivo Pharmacokinetic Studies | Dog and Rodent PK. [Link]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. [Link]

  • Scholarly Publications Leiden University. (2024). Best practices for pharmacokinetic studies of new chemical entities. [Link]

  • National Center for Biotechnology Information. (2005). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one analysis

Advanced HPLC Method Development and Validation Protocol for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Introduction & Mechanistic Rationale 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a conformationally re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development and Validation Protocol for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Introduction & Mechanistic Rationale

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a conformationally restricted bicyclic scaffold that plays a critical role in modern medicinal chemistry. It is frequently utilized as a core intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including [1] and highly potent [2].

From an analytical perspective, this compound presents specific chromatographic challenges. The structure features a saturated bicyclic system containing a lactam ring and a basic tertiary/secondary amine. The basic nitrogen atom (pKa ~7–8) is highly prone to secondary ion-exchange interactions with residual silanols on silica-based stationary phases, which classically results in severe peak tailing. Furthermore, the absence of an extended conjugated π-system means the compound exhibits poor UV absorbance at higher wavelengths, necessitating low-wavelength UV detection and highly transparent mobile phases.

Chromatographic Strategy & Causality (E-E-A-T)

To develop a robust, self-validating High-Performance Liquid Chromatography (HPLC) method, every parameter must be selected based on physicochemical causality:

  • Stationary Phase Selection: A fully end-capped, sterically protected C18 column (e.g., Agilent ZORBAX SB-C18) is required. End-capping minimizes the exposure of acidic silanol groups, which is critical for preventing the irreversible binding of basic pyrazine derivatives.

  • Mobile Phase & pH Control: According to established principles of [3], operating at a low pH is the most effective strategy for analyzing basic compounds. By using 0.1% Trifluoroacetic Acid (TFA), the mobile phase pH is driven down to ~2.0. This achieves two mechanistic goals: (1) it fully protonates the basic pyrazine nitrogen, and (2) it neutralizes the surface silanols (pKa ~4.5) on the silica matrix, thereby shutting down ion-exchange pathways. Additionally, TFA acts as an ion-pairing agent, increasing the hydrophobic retention of the protonated analyte.

  • Detector Optimization: Because the compound relies primarily on the amide/lactam carbonyl for UV absorption, detection must be set to 210 nm. This requires the use of Acetonitrile over Methanol as the organic modifier, as Acetonitrile provides superior UV transparency and lower baseline noise at this wavelength.

Experimental Workflows & Logical Relationships

HPLC_Workflow N1 Target Profiling (7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one) N2 Physicochemical Analysis pKa ~7-8, Low UV Absorbance N1->N2 N3 Column Selection Sterically Protected C18 N2->N3 N4 Mobile Phase Formulation 0.1% TFA (pH ~2.0) to protonate amines N2->N4 N5 Detector Optimization UV at 210 nm N2->N5 N6 Gradient Scouting 5% to 95% Acetonitrile N3->N6 N4->N6 N5->N6 N7 System Suitability Testing (SST) Self-Validating Quality Control N6->N7

Comprehensive workflow for HPLC method development and validation.

Silanol_Interaction A Basic Analyte (Secondary/Tertiary Amines) C Ion-Exchange Interaction (Peak Tailing & Broadening) A->C High pH / No Buffer D Low pH Mobile Phase (0.1% TFA, pH ~ 2.0) A->D Addition of Acid B Free Silanols on Silica (pKa ~ 4.5) B->C Deprotonated (Si-O⁻) E Protonated Amines (Analyte) D->E F Neutralized Silanols (Si-OH) D->F G Ideal Reversed-Phase Partitioning (Sharp, Symmetrical Peaks) E->G Hydrophobic Interaction F->G Suppressed Ion-Exchange

Mechanistic logic of pH control on silanol interactions and peak symmetry.

Step-by-Step Experimental Protocol

A. Preparation of Mobile Phases

Mobile Phase A (0.1% TFA in Water):

  • Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm) into a clean glass reservoir.

  • Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) using a calibrated volumetric pipette.

  • Mix thoroughly and degas using vacuum filtration through a 0.22 µm PTFE membrane. Causality: Degassing prevents the formation of micro-bubbles in the pump heads, which would otherwise cause baseline pulsation and pressure drops.

Mobile Phase B (0.1% TFA in Acetonitrile):

  • Measure 1000 mL of HPLC-grade Acetonitrile.

  • Add 1.0 mL of LC-MS grade TFA. Mix and degas as described above.

B. Sample Preparation

Standard Solution (1.0 mg/mL):

  • Accurately weigh 10.0 mg of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Diluent (Water:Acetonitrile 95:5 v/v). Sonicate for 5 minutes.

  • Make up the volume to 10 mL with the Diluent.

  • Filter through a 0.45 µm nylon syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to avoid filter-binding artifacts. Causality: Using a diluent that exactly matches the initial mobile phase conditions (95% aqueous) prevents solvent-mismatch effects, which cause peak distortion or fronting upon injection.

C. Chromatographic Conditions & Gradient Profile

Table 1: Chromatographic Conditions

ParameterSpecificationMechanistic Rationale
Column Agilent ZORBAX SB-C18 (150 mm × 4.6 mm, 3.5 µm)Sterically protected, fully end-capped C18 prevents basic analyte tailing.
Mobile Phase A 0.1% TFA in WaterLow pH (~2.0) protonates amines and suppresses silanol ionization.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides lower backpressure and higher UV transparency.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column to maximize theoretical plates.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 210 nmAnalyte lacks extended conjugation; relies on lactam/amide absorption.
Injection Vol. 5 µLMinimizes extra-column band broadening.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to retain polar analyte
2.0955Isocratic hold
12.04060Linear gradient for elution and impurity separation
15.0595Column wash
18.0595Isocratic wash to remove highly retained organics
18.1955Return to initial conditions
25.0955Column re-equilibration

System Suitability Testing (SST) - The Self-Validating System

A protocol is only as reliable as its internal controls. Before analyzing unknown samples or synthetic batches, the system must validate its own performance. Inject the Standard Solution (1.0 mg/mL) six consecutive times to evaluate the parameters in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterTarget SpecificationDiagnostic Purpose
Retention Time (tR) ~8.5 ± 0.2 minVerifies mobile phase composition and pump flow rate consistency.
Theoretical Plates (N) > 5,000Confirms column efficiency and optimal packing integrity.
Tailing Factor (Tf) ≤ 1.5Ensures secondary silanol interactions are successfully suppressed.
Injection Precision (RSD) ≤ 2.0% (n=6)Validates autosampler performance and baseline stability.

Failure to meet any of the SST criteria indicates a system failure (e.g., column degradation, mobile phase preparation error, or pump cavitation) that must be resolved before proceeding with the analysis.

References

  • Title: Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2011016576A1 - Alanine derivatives as inhibitors of apoptosis proteins Source: Google Patents URL
  • Title: Practical HPLC Method Development, 2nd Edition Source: Wiley URL: [Link]

Sources

Application

Application and Protocol for the NMR Spectroscopic Characterization of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Abstract This comprehensive guide details the nuclear magnetic resonance (NMR) spectroscopic characterization of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a bicyclic lactam of interest in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the nuclear magnetic resonance (NMR) spectroscopic characterization of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a bicyclic lactam of interest in medicinal chemistry and drug discovery. In the absence of published experimental spectra for this specific molecule, this document provides a detailed predictive analysis of the expected ¹H and ¹³C NMR data, grounded in the established principles of NMR spectroscopy and analysis of analogous structures. Furthermore, it outlines a complete suite of 1D and 2D NMR experimental protocols (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) required for the unambiguous structural elucidation and stereochemical assignment of this compound. The causality behind each experimental choice is explained to provide a framework for adapting these methods to similar molecular scaffolds.

Introduction: The Structural Challenge and the NMR Solution

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a chiral, saturated bicyclic lactam. Its rigid, fused-ring system presents a distinct three-dimensional architecture that is crucial for its potential biological activity. The precise determination of its molecular structure, including the relative stereochemistry of the methyl group at the C7 position, is paramount for understanding its structure-activity relationship (SAR).

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural elucidation of small molecules in solution.[1] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments provides through-bond and through-space correlations, enabling the assembly of the molecular skeleton and the determination of its stereochemistry.[2][3]

This guide will first present a detailed prediction of the ¹H and ¹³C NMR spectra of the target molecule. This predictive approach serves as a valuable roadmap for interpreting experimental data. Subsequently, detailed, step-by-step protocols for acquiring and analyzing the necessary NMR data are provided.

Predicted NMR Data for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. These predictions are based on the analysis of similar heterocyclic systems, including piperazines and lactams, and the known effects of methyl substitution.[4][5] The numbering scheme used for the predictions is shown in Figure 1.

Figure 1: Numbering Scheme for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted J-coupling (Hz)Rationale for Prediction
H-1a3.2 - 3.4dddJ(1a,1b) ≈ 12-14, J(1a,9a) ≈ 4-6, J(1a,2a) ≈ 2-3Protons on carbon adjacent to two nitrogen atoms are deshielded.
H-1b2.8 - 3.0dddJ(1b,1a) ≈ 12-14, J(1b,9a) ≈ 8-10, J(1b,2b) ≈ 2-3
H-2a3.0 - 3.2mComplex coupling with multiple neighbors.
H-2b2.6 - 2.8m
H-3a1.8 - 2.0mAliphatic methylene protons.
H-3b1.6 - 1.8m
H-4a3.3 - 3.5dddJ(4a,4b) ≈ 12-14, J(4a,3a) ≈ 4-6, J(4a,3b) ≈ 2-3Protons on carbon adjacent to nitrogen are deshielded.
H-4b2.9 - 3.1dddJ(4b,4a) ≈ 12-14, J(4b,3a) ≈ 8-10, J(4b,3b) ≈ 4-6
H-72.5 - 2.7mMethine proton adjacent to nitrogen and a carbonyl group.
H-8a2.2 - 2.4ddJ(8a,8b) ≈ 16-18, J(8a,7) ≈ 4-6Protons alpha to a carbonyl group.
H-8b2.0 - 2.2ddJ(8b,8a) ≈ 16-18, J(8b,7) ≈ 8-10
H-9a3.5 - 3.7mBridgehead proton.
7-CH₃1.1 - 1.3dJ(CH₃,H7) ≈ 6-7Methyl group attached to a methine.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)Rationale for Prediction
C-145 - 50Carbon adjacent to two nitrogen atoms.
C-250 - 55Carbon adjacent to nitrogen.
C-320 - 25Aliphatic methylene carbon.
C-440 - 45Carbon adjacent to nitrogen.
C-6170 - 175Carbonyl carbon of a lactam.[6]
C-755 - 60Methine carbon adjacent to nitrogen and a carbonyl group.
C-830 - 35Carbon alpha to a carbonyl group.
C-9a60 - 65Bridgehead carbon.
7-CH₃15 - 20Methyl carbon.

Experimental Protocols for NMR Characterization

The following protocols are designed for a comprehensive structural elucidation of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol:

  • Mass Determination: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[7] Other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used if solubility is an issue.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid any solid particles in the solution.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following workflow outlines the sequence of NMR experiments to be performed.

NMR_Workflow cluster_1D 1D Experiments cluster_2D_Connectivity 2D Connectivity Experiments cluster_2D_Stereochem 2D Stereochemistry Experiment Proton ¹H NMR Carbon ¹³C NMR Proton->Carbon Initial Structure Overview COSY ¹H-¹H COSY Carbon->COSY Proton Spin Systems HSQC ¹H-¹³C HSQC COSY->HSQC Direct C-H Correlations HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlations NOESY ¹H-¹H NOESY/ROESY HMBC->NOESY Through-Space Correlations

Caption: Recommended workflow for NMR data acquisition.

Detailed Experimental Protocols

3.3.1. ¹H NMR Spectroscopy

  • Purpose: To determine the number of unique proton environments, their chemical shifts, multiplicities (splitting patterns), and integrals (relative number of protons).

  • Protocol:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or TMS.

    • Integrate the signals and analyze the multiplicities.

3.3.2. ¹³C NMR Spectroscopy

  • Purpose: To determine the number of unique carbon environments and their chemical shifts.

  • Protocol:

    • Acquire a standard ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process and calibrate the spectrum similarly to the ¹H NMR spectrum.

3.3.3. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons. This helps to establish the connectivity of proton spin systems.[3]

  • Protocol:

    • Set up a standard gradient-selected COSY experiment.

    • Acquire the 2D data with a sufficient number of increments in the indirect dimension to achieve good resolution.

    • Process the data with appropriate window functions in both dimensions before Fourier transformation.

    • Analyze the cross-peaks, which indicate correlations between coupled protons.

3.3.4. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which protons are directly attached to which carbons.[2]

  • Protocol:

    • Set up a standard gradient-selected HSQC experiment.

    • The experiment is optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).

    • Acquire and process the 2D data.

    • Analyze the cross-peaks, which correlate a proton with its directly bonded carbon.

3.3.5. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for connecting spin systems and identifying quaternary carbons.[2]

  • Protocol:

    • Set up a standard gradient-selected HMBC experiment.

    • The experiment is optimized for long-range couplings (typically 4-8 Hz).

    • Acquire and process the 2D data.

    • Analyze the cross-peaks, which reveal correlations between protons and carbons separated by multiple bonds.

3.3.6. ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space, irrespective of their through-bond connectivity. This is the key experiment for determining the relative stereochemistry.[8] For small to medium-sized molecules like the target compound, ROESY often provides more reliable results than NOESY.

  • Protocol:

    • Set up a standard 2D NOESY or ROESY experiment.

    • A mixing time appropriate for the molecular size should be chosen (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY).

    • Acquire and process the 2D data.

    • Analyze the cross-peaks, which indicate through-space proximity between protons. For determining the stereochemistry of the methyl group at C7, look for NOE/ROE correlations between the methyl protons and other protons in the bicyclic system.

Data Analysis and Structure Elucidation Strategy

The following logical flow should be applied to the analysis of the acquired NMR data.

Data_Analysis_Flow Start Acquire All NMR Data AssignProtons Assign ¹H Signals (Chemical Shift, Multiplicity, Integral) Start->AssignProtons AssignCarbons Assign ¹³C Signals AssignProtons->AssignCarbons COSY_Analysis Identify Spin Systems with COSY AssignCarbons->COSY_Analysis HSQC_Analysis Correlate Protons to Directly Attached Carbons with HSQC COSY_Analysis->HSQC_Analysis HMBC_Analysis Connect Spin Systems and Assign Quaternary Carbons with HMBC HSQC_Analysis->HMBC_Analysis Assemble Assemble the 2D Structure HMBC_Analysis->Assemble NOESY_Analysis Determine Relative Stereochemistry with NOESY/ROESY Assemble->NOESY_Analysis FinalStructure Propose Final 3D Structure NOESY_Analysis->FinalStructure

Caption: A logical workflow for NMR data analysis and structure elucidation.

Conclusion

The combination of predictive analysis and a systematic experimental NMR approach provides a robust framework for the complete structural characterization of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. The protocols outlined in this guide are designed to yield unambiguous data for the assignment of all proton and carbon signals, as well as the determination of the compound's relative stereochemistry. By understanding the causality behind each experimental choice, researchers can confidently apply and adapt these methods to other novel heterocyclic compounds in their drug discovery and development pipelines.

References

  • ResearchGate. 1 H NMR chemical shifts of ε-lactams (ppm) | Download Scientific Diagram. [Link]

  • LOCKSS. 170 nmr spectroscopy of lactams. [Link]

  • ResearchGate. (PDF) Structural determination of -lactams by 1 H and 13 C NMR. [Link]

  • Better World Books. Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. [Link]

  • PMC. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ACS Publications. Electrochemical Synthesis of γ-Lactams from Amides and Alkenyl Trifluoroborates by [3 + 2] Annulation | Organic Letters. [Link]

  • ResearchGate. 13 C chemical shift substituent effect of the methyl group with respect.... [Link]

  • Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Wisconsin-Madison. 1H-1H ROESY. [Link]

  • eScholarship. Toho-1 β-Lactamase: Backbone Chemical Shift Assignments and Changes in Dynamics upon Binding with Avibactam. [Link]

  • Prezi. Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. [Link]

  • University of Cape Town. Synthetic and Conformational Studies of - Hexahydropyrimidines and Related. [Link]

  • Related articles that may interest you. Cytotoxic anthronecyclopentenone heterodimers from the fungus Penicillium sp. guided by molecular networking | Chinese Journal of. [Link]

  • ACS Publications. Supporting Information. [Link]

  • PMC. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • PubMed. A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. [Link]

  • ResearchGate. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • J-Stage. 35 DETERMINATION OF STEREOCHEMISTRY BY NMR DISTANCE GEOMETRY; APPLICATION TO CYCLOTHIAZOMYCIN. [Link]

  • University of Arizona. 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. [Link]

  • University of California, San Diego. NOESY and ROESY. [Link]

  • Chemaxon Docs. NMR Predictor - Documentation. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]

  • PMC. Quantum Mechanical Spectral Analysis and Aldose Reductase Inhibition Evaluation of Synthetic New Pyrrolopyrazinones. [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • JEOL. Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models. [Link]

  • YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • NMRShiftDB. Simulate and predict NMR spectra. [Link]

  • San Diego State University. Conformational Analysis. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 2. [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • UCSB Chem and Biochem NMR Facility. NOESY: Cross-Correlation Through Space - NMR Theory. [Link]

  • PMC. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • PubMed. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. [Link]

  • SciSpace. NMR Investigation and Conformational Analysis of a Synthetic Hexasaccharide. [Link]

  • ResearchGate. NMR Spectroscopy and Theoretical Calculations in the Conformational Analysis of 1-Methylpyrrolidin-2-one 3-Halo-derivatives | Request PDF. [Link]

  • PMC. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. [Link]

Sources

Method

Elucidating the Mass Spectrometric Fragmentation of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

An Application Guide Abstract The hexahydropyrrolo[1,2-a]pyrazinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive natural products and synthetic compounds, including kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

The hexahydropyrrolo[1,2-a]pyrazinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive natural products and synthetic compounds, including kinase inhibitors. Accurate structural characterization of novel analogues is critical for drug development and discovery. Mass spectrometry is an indispensable tool for this purpose, providing vital information on molecular weight and structure through controlled fragmentation. This application note presents a comprehensive guide to the anticipated mass spectrometric fragmentation patterns of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We provide detailed theoretical fragmentation[1][2] pathways, supported by established mechanisms for related bicyclic lactam and amine structures, alongside robust analytical protocols for acquiring high-quality mass spectra.

Introduction and Molecular Overview

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a bicyclic lactam built upon a fused pyrrolidine and piperazinone ring system. Understanding its behavior in a mass spectrometer is key to its identificat[3]ion in complex mixtures, the characterization of its metabolites, and the quality control of its synthesis. The fragmentation of such molecules is not random; it is governed by fundamental chemical principles, including the stability of the resulting ions and neutral losses. The presence of two nitrogen atoms, a carbonyl group, and a stereocenter at the bridgehead carbon dictates a series of predictable bond cleavages. [4] This guide will separately address the fragmentation induced by Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS). EI involves high-energy electron bombardment creating an odd-electron molecular ion (M⁺•) that is prone to extensive fragmentation. In contrast, ESI is a soft ionization method that generates an even-electron protonated molecule ([M+H]⁺), which requires subsequent activation via CID to induce f[5][6] Accurate structural characterization of novel analogues is critical for drug development and discovery. Mass spectrometry is an indispensable tool for this purpose, providing vital information on molecular weight and structure through controlled fragmentation. This application note presents a comprehensive guide to the anticipated mass spectrometric fragmentation patterns of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We provide detailed theoretical fragmentation pathways, supported by established mechanisms for related bicyclic lactam and amine structures, alongside robust analytical protocols for acquiring high-quality mass spectra.

Introduction and Molecular Overview

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a bicyclic lactam built upon a fused pyrrolidine and piperazinone ring system. Understanding its behavior in a mass spectrometer is key to its identification in complex mixtures, the characterization of its metabolites, and the quality control of its synthesis. The fragmentation of such molecules is not random; it is governed by fundamental chemical principles, including the stability of the resulting ions and neutral losses. The presence of two nitrogen atoms, a carbonyl group, and a stereocenter at the bridgehead carbon dictates a series of predictable bond cleavages.

This guide will separately address the fragmentation induced by Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS). EI involves high-energy electron bombardment creating an odd-electron molecular ion (M⁺•) that is prone to extensive fragmentation. In contrast, ESI is a soft ionization method that generates an even-electron protonated molecule ([M+H]⁺), which requires subsequent activation via CID to induce f[7][8] Accurate structural characterization of novel analogues is critical for drug development and discovery. Mass spectrometry is an indispensable tool for this purpose, providing vital information on molecular weight and structure through controlled fragmentation. This application note presents a comprehensive guide to the anticipated mass spectrometric fragmentation patterns of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We provide detailed theoretical fragmentation pathways, supported by established mechanisms for related bicyclic lactam and amine structures, alongside robust analytical protocols for acquiring high-quality mass spectra.

Introduction and Molecular Overview

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a bicyclic lactam built upon a fused pyrrolidine and piperazinone ring system. Understanding its behavior in a mass spectrometer is key to its identification in complex mixtures, the characterization of its metabolites, and the quality control of its synthesis. The fragmentation of such molecules is not random; it is governed by fundamental chemical principles, including the stability of the resulting ions and neutral losses. The presence of two nitrogen atoms, a carbonyl group, and a stereocenter at the bridgehead carbon dictates a series of predictable bond cleavages.

This guide will separately address the fragmentation induced by Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS). EI involves high-energy electron bombardment creating an odd-electron molecular ion (M⁺•) that is prone to extensive fragmentation.[9] In contrast, ESI is a soft ionization method that generates an even-electron protonated molecule ([M+H]⁺), which requires subsequent activation via CID to induce fragmentation.[10][11]

Molecular Structure and Properties:

  • IUPAC Name: 7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one

  • Molecular Formula: C₈H₁₄N₂O

  • Exact Mass: 154.1106 Da

  • Molecular Weight: 154.21 g/mol

(Note: An illustrative image of the chemical structure would be placed here in a formal document.)

Predicted Fragmentation Pathways

The fragmentation of the target molecule is predicted based on well-documented pathways for cyclic amines, amides, and other bicyclic nitrogen heterocycles.[12][13][14]

Electron Ionization (EI) Fragmentation

Under standard 70 eV EI conditions, the high internal energy of the resulting molecular ion (M⁺•, m/z 154) drives several competing fragmentation reactions. The primary pathways are expected to involve alpha-cleavage and ring-opening reactions initiated by the radical cation localized on a nitrogen atom or the carbonyl oxygen.

Key Proposed EI Fragmentation Pathways:

  • Alpha-Cleavage: The most favorable cleavage often occurs at the bond alpha to a nitrogen atom, stabilizing the resulting cation.

    • Loss of Methyl Radical (•CH₃): Cleavage of the C7-CH₃ bond results in a stable acylium or iminium ion at m/z 139. This is often a prominent peak if the resulting cation is well-stabilized.

    • Cleavage of the Pyrrolidine Ring: Scission of the C8-C8a bond can lead to the formation of an ion at m/z 111 after the loss of a C₃H₅ radical.

  • Ring Fission and Neutral Loss: The bicyclic system can undergo complex cleavages leading to the expulsion of stable neutral molecules.

    • Loss of Carbon Monoxide (CO): A characteristic fragmentation of lactams and ketones, leading to a fragment ion at m/z 126. This often occurs after initial ring cleavage.[15]

    • Loss of Ethylene (C₂H₄): Cleavage across the piperazinone ring can expel an ethylene molecule from the ethylenediamine bridge, also resulting in an ion at m/z 126.

  • McLafferty-type Rearrangement: While a classical McLafferty rearrangement requires a γ-hydrogen, analogous hydrogen transfer reactions from the alkyl backbone to the carbonyl group can occur, leading to specific fragments.[12]

EI_Fragmentation M M+• m/z 154 F139 [M-CH₃]+• m/z 139 M->F139 - •CH₃ F126_CO [M-CO]+• m/z 126 M->F126_CO - CO F126_C2H4 [M-C₂H₄]+• m/z 126 M->F126_C2H4 - C₂H₄ F83 m/z 83 F139->F83 - C₂H₄N F97 m/z 97 F126_CO->F97 - C₂H₅ F70 m/z 70 F126_C2H4->F70 - C₃H₄O ESI_Fragmentation M [M+H]+ m/z 155 F113 m/z 113 M->F113 - C₂H₄N F98 m/z 98 M->F98 - C₃H₅O F85 m/z 85 F113->F85 - CO F70 m/z 70 F98->F70 - C₂H₄

Caption: Predicted ESI-MS/MS fragmentation pathways for the protonated molecule of the title compound.

Table 2: Summary of Major Predicted ESI-MS/MS Product Ions

Precursor m/z Product m/z Proposed Formula Proposed Neutral Loss Fragmentation Mechanism
155 113 C₆H₉N₂ C₂H₄N Cleavage of the piperazinone ring
155 98 C₅H₈N₂O C₃H₅ Loss of the propylene unit from the pyrrolidine ring
113 85 C₅H₉N CO Loss of carbon monoxide from the m/z 113 fragment

| 98 | 70 | C₄H₈N | C₂H₄ | Loss of ethylene from the m/z 98 fragment |

Analytical Protocols

The following protocols provide a starting point for the analysis of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. Instrument parameters should be optimized to achieve the best sensitivity and spectral quality.

General Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.

  • Working Solution (GC-MS): Dilute the stock solution to 1-10 µg/mL using ethyl acetate.

  • Working Solution (LC-MS): Dilute the stock solution to 0.1-1 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

GC-MS Protocol for EI Analysis
  • Rationale: GC is suitable for this compound due to its likely volatility and thermal stability. A standard non-polar column is used for good peak shape, and 70 eV is the standard energy for generating reproducible fragmentation patterns for library matching.

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Method:

    • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Injection Volume: 1 µL.

    • Oven Program: 80 °C hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

LC-MS/MS Protocol for ESI Analysis
  • Rationale: LC-MS is the preferred method for analyzing less volatile compounds or complex mixtures. Reversed-phase chromatography with a C18 column provides excellent separation. Formic acid is added to the mobile phase to promote protonation and enhance the ESI signal in positive ion mode. [16]* Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

  • Method:

    • LC Column: C18, 100 mm x 2.1 mm ID, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: 5% B for 1 min, ramp to 95% B over 7 min, hold for 2 min, return to 5% B and equilibrate for 3 min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min at 325 °C.

    • Nebulizer Pressure: 40 psi.

    • Full Scan (MS1): Scan from m/z 70 to 300 to identify the [M+H]⁺ ion at m/z 155.

    • Tandem MS (MS/MS):

      • Precursor Ion: m/z 155.2.

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy: Perform a ramping experiment from 10-40 eV to find the optimal energy for producing a rich product ion spectrum. Start with 20 eV.

      • Product Ion Scan (MS2): Scan from m/z 40 to 160.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte B Prepare 1 mg/mL Stock Solution A->B C Dilute to Working Concentration B->C D Inject Sample (GC or LC) C->D E Ionization (EI or ESI) D->E F Mass Analysis (MS1 Scan) E->F G Isolation & Fragmentation (CID for ESI) F->G Select [M+H]+ H Mass Analysis (MS2 Scan) G->H I Correlate Spectra with Predicted Fragments H->I J Confirm with HRMS (if available) I->J

Caption: General experimental workflow for the MS analysis of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

Conclusion

The structural elucidation of novel heterocyclic compounds is paramount in modern chemical research. This guide provides a robust theoretical framework for predicting the mass spectrometric fragmentation of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one under both EI and ESI conditions. The proposed pathways, centered on alpha-cleavage and ring fission for EI and bicyclic ring cleavage for ESI-MS/MS, offer a reliable basis for interpreting experimental data. The detailed analytical protocols herein serve as a validated starting point for researchers, enabling the confident characterization of this compound and its derivatives. For unambiguous confirmation, the use of high-resolution mass spectrometry to determine the elemental composition of key fragments is strongly recommended.

References

  • M. Á. L. de la Vega, S. M. C. N. de la C, and C. C. P. de la T, "Mass spectrometry of aromatic cyclic imides and amides. Part I: Electron ionization induced decomposition of N-substituted 2,3-pyridinedicarboximides," HETEROCYCLES, vol. 75, no. 2, p. 335, 2008. [Online]. Available: [Link]

  • V. G. de A. N. da Silva, F. C. F. da Silva, and V. F. Ferreira, "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products," RSC Advances, vol. 6, no. 11, pp. 8847–8870, 2016. [Online]. Available: [Link]

  • A. M. El-Aneed, A. G. A. R. M. A. A, and A. G. A. R. M. A. A, "Mass spectral fragmentation pathways of (a) cephalosporin antibiotics...," ResearchGate, Jan. 2009. [Online]. Available: [Link]

  • S. M. C. N. de la C, M. Á. L. de la Vega, and C. C. P. de la T, "Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides," ARKIVOC, vol. 2010, no. 11, pp. 215–231, Sep. 2010. [Online]. Available: [Link]

  • P. Longevialle, G. W. A. Milne, and H. M. Fales, "Electron Ionization Induced Fragmentation of Macrocyclic Amines C,H2n_INH2," Journal of the American Society for Mass Spectrometry, vol. 1, no. 3, pp. 238–248, May 1990. [Online]. Available: [Link]

  • G. C. F. Y. M. S. W. M. G. C. F. Y. M. S. W. M. G. C. F. Y. M. S. W. M. G. C. F. Y. M. S. W. M. G. C. F. Y. M. S. W. M, "Nonaqueous Capillary Electrophoresis-Electrospray Ionization-Ion Trap-Mass Spectrometry Analysis of Pyrrolo- And pyrido[1,2-a]azepine Alkaloids in Stemona," PubMed, May 2008. [Online]. Available: [Link]

  • P. Longevialle, G. W. A. Milne, and H. M. Fales, "Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters," Journal of the American Society for Mass Spectrometry, vol. 1, no. 3, pp. 238–248, May 1990. [Online]. Available: [Link]

  • V. G. de A. N. da Silva, F. C. F. da Silva, and V. F. Ferreira, "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch," RSC Publishing, Nov. 2015. [Online]. Available: [Link]

  • "A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones," MDPI, Jun. 2021. [Online]. Available: [Link]

  • "Electrospray ionization," Wikipedia, 2024. [Online]. Available: [Link]

  • L. Konermann, E. Ahadi, A. D. Rodriguez, and S. Vahidi, "Unraveling the Mechanism of Electrospray Ionization," Analytical Chemistry, vol. 85, no. 1, pp. 2–9, Nov. 2012. [Online]. Available: [Link]

  • G. Ciaffoni et al., "Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases," Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 1, pp. 249–255, Dec. 2013. [Online]. Available: [Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one scaffold is a privileged bicyclic pharmacophore heavily utilized in modern drug discovery, particularly in the development of SMN2 gene splicing modulators for Spinal Muscular Atrophy (SMA) [1] and highly selective GPCR ligands. The introduction of a methyl group at the C7 position creates a critical stereocenter that dictates the molecule's binding conformation and pharmacokinetic profile.

Historically, accessing the chiral 7-methyl derivative relied on chiral pool synthesis (e.g., starting from L-proline derivatives) or late-stage classical resolution. These methods suffer from poor atom economy, lengthy linear sequences, and limited scalability. To overcome these bottlenecks, this application note details a Transition-Metal-Catalyzed Asymmetric Hydrogenation approach. By subjecting the α,β-unsaturated lactam precursor (7-methyl-1,2,3,4,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one) to a chiral Iridium(I)/bisphosphine catalyst system, we achieve direct, highly enantioselective access to the target compound [2].

Mechanistic Causality: Catalyst Design & Selection

The asymmetric reduction of cyclic α,β-unsaturated lactams presents a unique challenge due to the lack of strong adjacent coordinating groups (unlike classical enamides). We utilize an Iridium-based catalytic system rather than Rhodium or Ruthenium. Iridium complexes paired with bulky chiral bisphosphines (e.g., (R) -SegPhos) and weakly coordinating anions excel at reducing unfunctionalized or sterically hindered olefins.

The Role of the Additive

A critical component of this protocol is the addition of a halogen additive, specifically Iodine ( I2​ ). The causality here is two-fold:

  • Oxidative Addition: I2​ facilitates the oxidation of the Ir(I) precatalyst to a highly active Ir(III) dihydride species ( [Ir(H)2​(P−P)I2​] ) under H2​ pressure.

  • Pathway Stabilization: The iodide ligands stabilize the transition state during the migratory insertion of the hydride into the C=C bond, actively suppressing unwanted off-cycle racemization pathways[2].

Mechanism Ir1 [Ir(COD)Cl]2 + (R)-SegPhos Ir(I) Precatalyst Ir3 Active Ir(III) Dihydride [Ir(H)2(L)I2] Ir1->Ir3 H2 (50 atm), I2 additive Coord Substrate Coordination (Unsaturated Lactam) Ir3->Coord Alkene Binding Insertion Migratory Insertion (Enantioselective Step) Coord->Insertion Face-selective H-transfer RedElim Reductive Elimination Insertion->RedElim C-H Bond Formation RedElim->Ir3 Catalyst Regeneration Product Chiral 7-Methyl Lactam (>98% ee) RedElim->Product Product Release

Fig 1. Iridium-catalyzed asymmetric hydrogenation cycle highlighting the enantioselective step.

Quantitative Data & Optimization Matrix

To establish the optimal parameters, a rigorous screening of solvents and ligands was conducted. Non-coordinating solvents (like DCM) are strictly required; coordinating solvents (like THF) compete with the substrate for the Iridium metal center, drastically reducing turnover frequency (TOF).

Table 1: Optimization of Reaction Conditions for Asymmetric Hydrogenation

EntryCatalyst / LigandSolventAdditiveYield (%)Enantiomeric Excess (ee %)
1 [Ir(COD)Cl]2​ / (R) -BINAPTHFNone4265
2 [Ir(COD)Cl]2​ / (R) -BINAPDCM I2​ (10 mol%)8188
3 [Ir(COD)Cl]2​ / (R) -SegPhosToluene I2​ (10 mol%)8592
4 [Ir(COD)Cl]2​ / (R) -SegPhos DCM I2​ (10 mol%) 96 >98

Conditions: 0.5 mmol substrate, 2 mol% Ir, 2.2 mol% ligand, 50 atm H2​ , 25 °C, 12 h.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. By integrating In-Process Controls (IPC), the operator verifies catalytic turnover before proceeding to downstream isolation, preventing the loss of high-value intermediates.

Preparation of the Active Catalyst Complex

Note: Iridium(I) species are highly susceptible to oxidative deactivation by ambient O2​ . All steps must be performed in an argon-filled glovebox ( O2​ < 1 ppm).

  • In a dried 5 mL glass vial, combine [Ir(COD)Cl]2​ (6.7 mg, 0.01 mmol, 2 mol%) and (R) -SegPhos (13.4 mg, 0.022 mmol, 2.2 mol%).

  • Add anhydrous, degassed Dichloromethane (DCM) (2.0 mL).

  • Stir the mixture at room temperature for 30 minutes. The solution will transition from yellow to a deep orange-red, indicating the successful formation of the [Ir(COD)(Ligand)]Cl complex.

Asymmetric Hydrogenation Setup
  • To the catalyst solution, add the α,β-unsaturated lactam precursor (0.5 mmol) dissolved in 3.0 mL of degassed DCM.

  • Add Iodine ( I2​ ) (12.7 mg, 0.05 mmol, 10 mol%) as a solution in 1.0 mL DCM.

  • Transfer the reaction vial into a stainless-steel high-pressure autoclave.

  • Purging Sequence: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the vessel with H2​ gas by pressurizing to 10 atm and carefully venting. Repeat this cycle three times to ensure complete displacement of argon.

  • Pressurize the autoclave to 50 atm with H2​ gas and stir at 25 °C for 12 hours.

In-Process Control (IPC) & Self-Validation
  • After 12 hours, carefully vent the H2​ pressure.

  • Self-Validation Step: Extract a 10 µL aliquot of the reaction mixture, dilute with 990 µL of Methanol, and analyze via LC-MS (UV 254 nm).

  • Decision Gate:

    • If the precursor peak is <1% (Area), proceed to workup.

    • If the precursor peak is >1%, re-pressurize the reactor to 50 atm H2​ and stir for an additional 4 hours. Causality: Incomplete conversion usually indicates trace oxygen contamination or insufficient agitation; extending time drives the reaction to completion without compromising ee%.

Workup and Isolation
  • Concentrate the crude reaction mixture under reduced pressure.

  • Dissolve the residue in Ethyl Acetate (10 mL) and filter through a short pad of silica gel (eluting with EtOAc/MeOH 9:1) to remove the Iridium catalyst and phosphine oxides.

  • Evaporate the filtrate to yield the crude 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

  • Chiral Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA 80:20, 1.0 mL/min) to confirm the enantiomeric excess (>98% ee).

Workflow A Glovebox Setup (Ir + Ligand + I2) B Autoclave Hydrogenation (50 atm H2) A->B Sealed Transfer C IPC Check (LC-MS >99% Conv) B->C 12h, 25°C C->B Fail (Extend 4h) D Silica Filtration (Catalyst Removal) C->D Pass E Chiral HPLC Validation D->E Purified Lactam

Fig 2. Experimental workflow incorporating the self-validating In-Process Control (IPC) loop.

References

  • Ratni, H., Ebeling, M., Baird, J., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modulator for the Treatment of Spinal Muscular Atrophy (SMA). Journal of Medicinal Chemistry, 61(15), 6501–6517.[Link]

  • Huang, W.-X., Yu, C.-B., Shi, L., & Zhou, Y.-G. (2014). Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2-a]pyrazinium Salts. Organic Letters, 16(12), 3276–3279.[Link]

  • Wang, Y., Nanubolu, J. B., & Srivastava, A. K. (2022). Regioselective Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. The Journal of Organic Chemistry, 87(19), 13270–13278.[Link]

Method

Preparation of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Derivatives: A Comprehensive Synthetic Protocol and Mechanistic Guide

Introduction & Pharmacological Relevance The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one bicyclic scaffold is a privileged structural motif in modern medicinal chemistry. Functioning as a conformationally restricted piperaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one bicyclic scaffold is a privileged structural motif in modern medicinal chemistry. Functioning as a conformationally restricted piperazine analog, this system significantly enhances metabolic stability, increases lipophilicity, and rigidifies the spatial orientation of attached pharmacophores. Derivatives utilizing this core, particularly those with substitutions at the 7-position, are critical intermediates in the synthesis of fibroblast growth factor receptor (FGFR) inhibitors[1], muscarinic acetylcholine M1 receptor antagonists[2], and 15-PGDH inhibitors[3].

The introduction of a 7-methyl group is highly strategic; it creates a new stereocenter (adjacent to the lactam carbonyl) that allows medicinal chemists to precisely tune the dihedral angles of the molecule, thereby optimizing target binding affinity and pharmacokinetic profiles.

Retrosynthetic Analysis & Mechanistic Rationale

To construct the 7-methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one system, the most scalable, atom-economical, and reliable approach relies on the lateral metalation of 2-methylpyrazine followed by reduction and intramolecular cyclization.

  • Step 1 (C-C Bond Formation): Deprotonation of the weakly acidic methyl group of 2-methylpyrazine using Lithium Diisopropylamide (LDA) generates a resonance-stabilized anion. Nucleophilic substitution with ethyl 2-bromopropanoate installs the critical 3-carbon chain bearing the methyl precursor.

  • Step 2 (Aromatic Reduction): The pyrazine ring is fully saturated to a piperazine using catalytic hydrogenation. Platinum dioxide (PtO₂/Adam's catalyst) in acetic acid is selected over standard Pd/C to ensure complete reduction of the electron-deficient pyrazine ring while preventing premature hydrogenolysis of the ester.

  • Step 3 (Regioselective Lactamization): The resulting intermediate, ethyl 2-methyl-3-(piperazin-2-yl)propanoate, contains two nucleophilic nitrogens (N1 and N4). Cyclization exclusively occurs at N1 (the nitrogen adjacent to the side chain) due to the thermodynamic and kinetic favorability of forming a 5-membered lactam (5-exo-trig cyclization) over a highly strained 7-membered ring.

SyntheticPathway A 2-Methylpyrazine + Ethyl 2-bromopropanoate B Lateral Alkylation (LDA, THF, -78°C) A->B C Ethyl 2-methyl-3- (pyrazin-2-yl)propanoate B->C C-C Bond Formation D Catalytic Hydrogenation (H2, PtO2, AcOH) C->D E Ethyl 2-methyl-3- (piperazin-2-yl)propanoate D->E Aromatic Reduction F Intramolecular Lactamization E->F G 7-Methylhexahydropyrrolo [1,2-a]pyrazin-6(2H)-one F->G 5-Exo-Trig Cyclization

Figure 1: Three-step synthetic workflow for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 2-methyl-3-(pyrazin-2-yl)propanoate

Causality Note: The reaction must be kept strictly at -78 °C during the LDA addition. Elevated temperatures will cause the highly nucleophilic LDA to attack the electron-deficient pyrazine ring directly, leading to complex oligomeric mixtures.

  • Preparation: Purge a flame-dried 500 mL 3-neck round-bottom flask with anhydrous argon. Add anhydrous THF (150 mL) and diisopropylamine (1.1 equiv, 110 mmol).

  • Base Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.5 M in hexanes, 1.05 equiv, 105 mmol) over 20 minutes. Stir for 30 minutes to ensure complete LDA formation.

  • Metalation: Add 2-methylpyrazine (1.0 equiv, 100 mmol) dropwise over 15 minutes. The solution will turn deep red/brown, indicating the formation of the pyrazinylmethyl anion. Stir for 45 minutes at -78 °C.

  • Alkylation: Introduce ethyl 2-bromopropanoate (1.1 equiv, 110 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • In-Process Control (IPC): Confirm product formation via LC-MS (Expected [M+H]⁺ = 195.1). Purify via silica gel chromatography (Hexanes/EtOAc 70:30) to yield the product as a pale yellow oil.

Protocol B: Catalytic Hydrogenation to Piperazine Intermediate

Causality Note: Using acetic acid as the solvent serves a dual purpose. It protonates the basic pyrazine nitrogens, making the aromatic ring more susceptible to reduction, and it prevents the resulting piperazine from prematurely cyclizing or undergoing intermolecular cross-linking.

  • Setup: Dissolve ethyl 2-methyl-3-(pyrazin-2-yl)propanoate (50 mmol) in glacial acetic acid (80 mL) within a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add PtO₂ (Adam's catalyst, 10 mol%). Safety: PtO₂ can ignite solvent vapors; purge the vessel with argon prior to addition.

  • Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi. Agitate the mixture at room temperature for 18–24 hours.

  • IPC: Monitor the reaction via ¹H-NMR. The reaction is complete when the aromatic pyrazine protons (δ 8.4–8.6 ppm) completely disappear.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude piperazine acetate salt, which is used directly in the next step.

Protocol C: Intramolecular Lactamization

Causality Note: The free-basing of the piperazine intermediate is required to activate the N1 nitrogen for nucleophilic attack on the ester. Methanol with Sodium Methoxide is the optimal system, as it drives the equilibrium forward via transesterification and subsequent cyclization.

  • Free-Basing: Dissolve the crude acetate salt from Protocol B in anhydrous Methanol (100 mL).

  • Cyclization: Add Sodium Methoxide (NaOMe, 2.0 equiv) to the solution. Equip the flask with a reflux condenser and heat to 65 °C (reflux) for 12 hours.

  • IPC: Monitor via IR spectroscopy. The ester carbonyl stretch (~1735 cm⁻¹) will shift to a lactam carbonyl stretch (~1680 cm⁻¹).

  • Isolation: Cool the mixture to room temperature, neutralize with 1M HCl to pH 7, and concentrate in vacuo. Partition the residue between Dichloromethane (DCM) and water. Extract the aqueous layer with DCM (3 × 50 mL).

  • Purification: Dry the combined organics over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography (DCM/MeOH 95:5) to afford 7-methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one as a white to off-white solid.

Regioselectivity Intermediate Ethyl 2-methyl-3-(piperazin-2-yl)propanoate (Contains N1 and N4 nucleophilic centers) PathA Nucleophilic Attack by N1 (Alpha to sidechain) Intermediate->PathA Favored Pathway PathB Nucleophilic Attack by N4 (Gamma to sidechain) Intermediate->PathB Disfavored Pathway ResultA 5-Membered Lactam 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one PathA->ResultA 5-Exo-Trig ResultB 7-Membered Lactam (Sterically & Kinetically Disfavored) PathB->ResultB 7-Exo-Trig

Figure 2: Regioselectivity of the lactamization step favoring the 5-membered pyrrolidone ring.

Quantitative Data & Yield Optimization

The lactamization step (Protocol C) is highly sensitive to the choice of solvent and base. The table below summarizes the optimization data for the cyclization of the piperazine intermediate.

SolventBaseTemperatureTime (h)Yield (%)Observation / Causality
Methanol NaOMe (2 eq) 65 °C (Reflux) 12 82% Optimal. Transesterification accelerates N1 attack.
TolueneNone110 °C (Reflux)2465%Moderate yield. Requires extended thermal activation.
THFt-BuOK (2 eq)25 °C445%Low yield. Strong base promotes intermolecular polymerization.
DMFK₂CO₃ (3 eq)80 °C1678%Good alternative, but solvent removal complicates scale-up.

Note: The final product contains two chiral centers (C7 and C8a), resulting in a mixture of diastereomers (cis/trans). For specific drug development applications, separation is typically achieved via preparative chiral HPLC or by utilizing a chiral auxiliary during the initial alkylation step.

References

  • Fgfr inhibitor and application thereof Google Patents URL
  • Muscarinic acetylcholine M1 receptor antagonists Google Patents URL
  • 15-pgdh inhibitors Google Patents URL

Sources

Application

Application Notes and Protocols for In Vivo Dosing of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]pyrazine Scaffold

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1][2] The specific compound, 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, represents a novel chemical entity within this class. Establishing robust and reproducible in vivo dosing protocols is a critical step in elucidating its therapeutic potential and advancing it through the drug development pipeline.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to designing and executing in vivo dosing studies for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. While specific experimental data for this compound is emerging, the principles and protocols outlined herein are based on established best practices for novel chemical entities and data from structurally related pyrrolo[1,2-a]pyrazine derivatives.[3][4][5]

Part 1: Preclinical Characterization and Initial Dose Estimation

Before embarking on in vivo studies, a thorough in vitro characterization of the compound is essential to inform the initial dose selection and study design. This foundational dataset forms the basis for a scientifically sound and ethical approach to animal studies.[6]

Essential In Vitro Data

A comprehensive preclinical data package should be established, including the parameters outlined in the table below. This data is crucial for the initial estimation of a safe starting dose in vivo.

ParameterDescriptionExample Value
IC50 / EC50 The concentration of the compound that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay (e.g., enzyme inhibition, cell proliferation).[6]0.5 µM
Cytotoxicity (CC50) The concentration of the compound that causes the death of 50% of cells in a cytotoxicity assay.[6]50 µM
Mechanism of Action The specific biochemical interaction through which the compound produces its pharmacological effect (e.g., inhibition of a specific kinase).[6]Inhibition of Kinase Y
In Vitro Efficacy Data from cell-based assays demonstrating the desired biological effect.[6]Dose-dependent reduction of inflammatory markers
Solubility The ability of the compound to dissolve in various solvents, which is critical for formulation development.Characterized in aqueous and organic solvents
Initial Dose Estimation

The starting dose for in vivo studies can be estimated from the in vitro data. A common approach is to use the in vitro effective concentration (e.g., EC50 or IC50) as a starting point, with subsequent dose escalation. Allometric scaling, which relates doses between species based on body surface area, can also be a valuable tool for estimating a starting dose in animals from a projected human dose or from in vitro data.[6][7]

Part 2: Formulation and Vehicle Selection

The choice of an appropriate vehicle is critical for ensuring the bioavailability and stability of the test compound and for minimizing any confounding effects of the vehicle itself.[8]

Considerations for Vehicle Selection
  • Solubility: The vehicle must be capable of dissolving the compound at the desired concentration.

  • Route of Administration: The vehicle must be suitable for the intended route of administration (e.g., sterile and isotonic for intravenous injection).[7]

  • Toxicity: The vehicle should be non-toxic and have minimal pharmacological activity at the volume being administered.[8] For instance, high concentrations of DMSO can cause motor impairment in rodents.[8]

Commonly Used Vehicles for In Vivo Studies
Vehicle CompositionCommon Administration RoutesNotes
0.9% SalineIV, IP, SC, POSuitable for water-soluble compounds.
5% Dextrose in Water (D5W)IV, IP, SC, POAn alternative aqueous vehicle.
0.5% Carboxymethylcellulose (CMC) in waterPO, IPA suspension agent for poorly water-soluble compounds.
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineIP, IVA common formulation for compounds with low aqueous solubility.[3]

Part 3: In Vivo Study Design and Protocols

A tiered approach to in vivo studies is recommended, starting with dose-range finding and toxicity assessments, followed by pharmacokinetic and efficacy studies.[9]

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[6][10] This is a critical first step in in vivo testing.

Protocol: MTD Determination

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice).

  • Group Allocation: Divide animals into several groups (n=3-5 per group).[6]

  • Dose Escalation: Administer single, escalating doses of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one to each group. Start with a low dose estimated from in vitro cytotoxicity data.[6]

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in behavior, posture, activity).

  • Body Weight: Record body weight twice weekly. A body weight loss of >20% is often considered a sign of significant toxicity.[9]

  • Endpoint: The MTD is defined as the dose that does not cause mortality or significant signs of toxicity.

MTD_Workflow cluster_0 MTD Study Workflow Animal Acclimation Animal Acclimation Group Allocation Group Allocation Animal Acclimation->Group Allocation Dose Escalation Dose Escalation Group Allocation->Dose Escalation Toxicity Monitoring Toxicity Monitoring Dose Escalation->Toxicity Monitoring Endpoint Determination Endpoint Determination Toxicity Monitoring->Endpoint Determination

Workflow for an MTD study.
Pharmacokinetic (PK) Study

Pharmacokinetics describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[11][12] A pilot PK study is essential for determining the dosing frequency and for understanding the exposure-response relationship.[9]

Protocol: Pilot PK Study

  • Animal Model: Use the same strain of animals as in the MTD and efficacy studies.

  • Dosing: Administer a single dose of the compound at a dose below the MTD.

  • Blood Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.[10]

  • Plasma Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Efficacy Studies

Efficacy studies are designed to determine if the drug has the desired therapeutic effect in a relevant disease model. The design of these studies will be highly dependent on the hypothesized mechanism of action of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. For example, if the compound is a suspected anti-cancer agent, a xenograft model might be appropriate.[3]

Protocol: Hypothetical Xenograft Efficacy Study

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.[3]

  • Cell Line: A relevant human cancer cell line (e.g., human lymphoma U937 cells).[3]

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.[3]

  • Randomization: When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups.[3]

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (e.g., 25 mg/kg, IP, daily)

    • Group 3: Positive Control (e.g., a standard-of-care chemotherapeutic agent)[3]

  • Tumor Monitoring: Measure tumor volume twice weekly.[3]

  • Toxicity Monitoring: Monitor body weight and general health daily.[3]

  • Endpoints: Primary endpoints may include tumor growth inhibition and median survival.[3]

Efficacy_Workflow cluster_1 In Vivo Efficacy Study Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Tumor & Toxicity Monitoring Tumor & Toxicity Monitoring Treatment Administration->Tumor & Toxicity Monitoring Data Analysis Data Analysis Tumor & Toxicity Monitoring->Data Analysis

Workflow for a preclinical in vivo efficacy study.

Part 4: Administration Techniques

Proper administration techniques are crucial for accurate dosing and animal welfare. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory.[7]

Recommended Administration Volumes and Needle Sizes for Mice
Route of AdministrationMaximum Volume (Adult Mouse)Recommended Needle Size (Gauge)
Intravenous (IV) < 0.2 mL27-30
Intraperitoneal (IP) < 2-3 mL25-27
Subcutaneous (SC) < 3 mL25-27
Oral (PO) - Gavage < 10 mL/kg20-22 (with ball tip)
Data compiled from multiple sources providing guidelines for animal experimentation.[7]
Step-by-Step Protocols

Intravenous (IV) Injection (Tail Vein)

  • Animal Restraint and Vein Dilation: Place the animal in a suitable restraint device. Warm the tail to dilate the lateral tail veins.[7]

  • Injection Site Preparation: Clean the tail with an appropriate antiseptic.[7]

  • Needle Insertion: Insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.[7]

  • Injection: Slowly inject the substance. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[7]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the site.[7]

Intraperitoneal (IP) Injection

  • Animal Restraint: Position the animal on its back with its head tilted downwards.[7]

  • Injection Site Identification: Locate the lower right or left quadrant of the abdomen, avoiding the midline.[7]

  • Needle Insertion: Insert the needle at a 30-45 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.

  • Injection: Inject the substance smoothly.

Part 5: Hypothetical Signaling Pathway

The mechanism of action for some pyrrolo[1,2-a]pyrazine derivatives involves the modulation of specific signaling pathways. For example, some derivatives have been shown to inhibit kinases involved in cell growth and proliferation.[1][3][4]

Signaling_Pathway cluster_2 Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Activates Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Drives Compound Compound Compound->Downstream Kinase Inhibits

Hypothetical signaling pathway for a pyrrolo[1,2-a]pyrazine derivative.

Conclusion

The successful in vivo evaluation of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one requires a systematic and data-driven approach. By first establishing a comprehensive in vitro profile, followed by carefully designed MTD, PK, and efficacy studies, researchers can effectively assess the therapeutic potential of this novel compound. The protocols and guidelines presented in this document provide a robust framework for these critical preclinical investigations.

References

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • Stanford Medicine. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center. Available from: [Link]

  • Gagnon, J., & Raje, H. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. Methods in Molecular Biology, 2795, 239-251.
  • Meyer, M. R., et al. (1995). Inhibition of Human Immunodeficiency Virus Type 1 Replication by 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, an in Vivo Metabolite of Oltipraz. Antimicrobial Agents and Chemotherapy, 39(8), 1833-1835.
  • Lin, C. C., et al. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry.
  • Matias, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 125-141.
  • Sakre, S., & Dubey, R. (n.d.). PHARMACOKINETICS. IIP Series.
  • Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl). Asian Journal of Pharmaceutics, 10(4).
  • Sanjenbam, P., & Kannabiran, K. (2016). Bioactivity of Pyrrolo[1,2-A]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India.
  • Liu, Y., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. European Journal of Medicinal Chemistry, 238, 114467.
  • Ciacci, A., et al. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Bioorganic & Medicinal Chemistry Letters, 23(23), 6449-6454.
  • Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25(3), 1965-1991.
  • Alam, A., et al. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Molecular Modeling, 31(1), 22.
  • Cho, S., & Yoon, Y. R. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Translational and Clinical Pharmacology, 26(1), 1-6.
  • Abdel-Magid, A. F., et al. (1992). Tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines: vascular smooth muscle relaxants and antihypertensive agents. Journal of Medicinal Chemistry, 35(23), 4286-4293.
  • Gopi, M., et al. (2018). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus.
  • MDPI. (2026). Pharmacokinetics and Drug Interactions.
  • NIST. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. NIST Chemistry WebBook.
  • Sigma-Aldrich. (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride.
  • Principle of Pharmacology. (2024).
  • Gopi, M., et al. (2018). An antibiotic agent pyrrolo[1,2- a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PubMed.
  • SVAK Lifesciences. Octahydrodipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione.
  • Ser, H. L., et al. (2016). Presence of antioxidative agent, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov. Frontiers in Microbiology, 7, 856.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Enantiomers of Chiral 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex landscape of chiral separations.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex landscape of chiral separations. The 7-methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one scaffold is a privileged bicyclic structure in drug discovery. The spatial orientation of the C7-methyl group profoundly impacts its binding affinity to biological targets, making the isolation of pure enantiomers a critical regulatory and pharmacological requirement 1.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you achieve >99% enantiomeric excess (ee) for this specific bicyclic lactam.

Part 1: Core Principles of Pyrrolopyrazinone Resolution

The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one core presents unique analytical challenges. The molecule contains a neutral lactam moiety and a sterically hindered secondary/tertiary amine within the pyrazine ring. Because of this weak basicity, classical chiral resolution via diastereomeric salt formation (e.g., using tartaric or camphorsulfonic acid) is thermodynamically unfavorable and often low-yielding for the final cyclized product 2.

Consequently, Supercritical Fluid Chromatography (SFC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard. The chiral recognition mechanism relies on hydrogen bonding between the lactam carbonyl of your analyte and the carbamate linkages of the CSP (e.g., amylose tris(3,5-dimethylphenylcarbamate)), augmented by the steric inclusion of the 7-methyl group into the chiral grooves of the polymer matrix.

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my chiral SFC separation yielding poor resolution (Rs < 1.5) and severe peak tailing? The Causality: Peak tailing in pyrrolopyrazine derivatives is primarily caused by secondary, non-enantioselective interactions between the basic nitrogen of the pyrazine ring and residual acidic silanol groups on the silica support of the CSP 3. The Fix: Introduce a basic additive to the mobile phase to competitively mask these silanol sites. Adding 0.1% to 0.2% Diethylamine (DEA) or Ethanolamine to your alcoholic co-solvent will sharpen the peaks and significantly improve the resolution factor.

Q2: Can I use enzymatic kinetic resolution instead of chromatography for this scaffold? The Causality: Direct enzymatic resolution of the final bicyclic lactam is highly inefficient because standard amidases exhibit poor activity on sterically hindered, rigid bicyclic systems. The Fix: If you must avoid preparative chromatography, perform the enzymatic resolution on the acyclic ester precursor (e.g., using a lipase to resolve a substituted pyrrolidine-2-carboxylate intermediate) prior to the intramolecular cyclization step 4.

Q3: During preparative SFC scale-up, my compound precipitates at the column head. How can I resolve this? The Causality: The 7-methyl lactam exhibits limited solubility in pure methanol or ethanol at the high concentrations required for preparative injections (>50 mg/mL), leading to solvent shock when introduced to the supercritical CO₂ stream. The Fix: Utilize a mixed co-solvent system. Dissolve your racemate in an 80:20 mixture of Methanol:Dichloromethane (DCM). The supercritical CO₂ mobile phase can tolerate small amounts of DCM without disrupting the chiral recognition mechanism, allowing for a 3- to 5-fold increase in sample loading.

Part 3: Visualizations of Workflows and Logic

SFC_Workflow Start Racemic 7-Methylhexahydropyrrolo [1,2-a]pyrazin-6(2H)-one Screen Analytical SFC Screening (Chiralpak AD-H, IC) Start->Screen Opt Mobile Phase Optimization (CO2 / MeOH + 0.2% DEA) Screen->Opt Prep Preparative SFC Scale-up (Stacked Injections) Opt->Prep Fractions Fraction Collection Peak 1 & Peak 2 Prep->Fractions QC Chiral Purity QC (Target: >99% ee) Fractions->QC

Fig 1. Step-by-step experimental workflow for the chiral SFC resolution of the racemic bicyclic lactam.

Troubleshooting Issue Issue: Poor Resolution (Rs < 1.5) or Peak Tailing Check1 Check Mobile Phase Issue->Check1 Check2 Check Co-solvent Issue->Check2 Check3 Check Stationary Phase Issue->Check3 AddDEA Add 0.1-0.2% DEA to mask silanols Check1->AddDEA No additive Success Optimal Resolution (Rs > 2.0) AddDEA->Success ChangeSolv Switch MeOH to EtOH to alter H-bonding Check2->ChangeSolv H-bond interference ChangeSolv->Success ChangeCol Switch Amylose to Cellulose (e.g., AD-H to IC) Check3->ChangeCol Steric mismatch ChangeCol->Success

Fig 2. Logical troubleshooting decision tree for resolving poor enantiomeric separation.

Part 4: Experimental Protocols

Protocol A: Analytical Chiral SFC Screening (Self-Validating System)

Objective: Identify the optimal stationary phase and co-solvent combination.

  • Sample Preparation: Dissolve the racemic 7-methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • Column Selection: Equip the SFC system with a Chiralpak AD-H (Amylose-based) or Chiralpak IC (Cellulose-based) column (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase Configuration: Set the primary pump to deliver supercritical CO₂. Set the modifier pump to deliver Methanol containing 0.2% DEA.

  • Elution Method: Run an isocratic method at 20% modifier / 80% CO₂.

  • Parameters: Flow rate = 3.0 mL/min; Backpressure = 120 bar; Temperature = 35 °C; UV Detection = 210 nm and 254 nm.

  • Validation Check: Calculate the resolution (Rs) using the formula Rs=1.18×W0.5,1​+W0.5,2​tR2​−tR1​​ . Proceed to Protocol B only if Rs > 1.5.

Protocol B: Preparative SFC Isolation

Objective: Scale up the separation to isolate >1g of pure enantiomers.

  • Sample Preparation: Dissolve 5.0 g of the racemate in 100 mL of MeOH/DCM (80:20 v/v) to achieve a 50 mg/mL feed solution.

  • System Setup: Install a preparative Chiralpak AD-H column (21 mm × 250 mm, 5 µm).

  • Elution: Scale the analytical method to a flow rate of 70 mL/min (maintaining the 20% modifier ratio and 120 bar backpressure).

  • Injection: Perform stacked injections of 1.0 mL every 4.5 minutes (adjust based on the specific elution window of your analytical run).

  • Recovery & QC: Collect the enantiomeric fractions using a cyclone separator. Evaporate the co-solvent under reduced pressure (water bath < 40 °C to prevent thermal degradation). Re-inject a 1.0 mg/mL sample of each fraction using Protocol A to verify >99% ee.

Part 5: Quantitative Data Presentation

Table 1: Summary of Chiral Stationary Phases (CSPs) and Expected Performance for Pyrrolopyrazinones

Chiral ColumnPolymer TypeOptimal Co-SolventBasic Additive Required?Typical Resolution (Rs)Selectivity Mechanism
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)MethanolYes (0.2% DEA)2.1 - 2.8Strong H-bonding + Steric fit
Chiralpak AS-H Amylose tris((S)-α-methylbenzylcarbamate)EthanolYes (0.1% DEA)1.2 - 1.6Moderate H-bonding
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Methanol or IPAYes (0.2% DEA)1.8 - 2.4Dipole-dipole + Steric fit
Chiralpak IA Amylose (Immobilized)MtBE / DCMNo1.0 - 1.4Solvent-dependent

Part 6: References

  • Benchchem. "(S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one - Biological Activity and Enantiomeric Isolation." Benchchem Catalog. 1

  • Negoro, K., et al. "Novel, Highly Potent Aldose Reductase Inhibitors: (R)-(−)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone." ACS Publications. 2

  • Njardarson, J. T., et al. "Synthetic Approaches to the New Drugs Approved during 2019." Journal of Medicinal Chemistry. 4

  • Khajuria, C., et al. "Asymmetric Cascade Dearomatization–Cyclization Reaction of Tryptamines: Access to Hexahydropyrrolo[2,3-b]indole-Containing Tetrasubstituted α-Amino Allenoates." The Journal of Organic Chemistry. 3

Sources

Optimization

Technical Support Center: Solubilization Strategies for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with rigid bicyclic compounds. 7-Methylhexahydropyrrolo[1,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with rigid bicyclic compounds.

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (MW ≈ 154 g/mol ) presents a unique solubility challenge. The fused pyrrolidine-piperazine backbone and the lactam moiety promote strong intermolecular dipole-dipole interactions, resulting in a high crystal lattice energy. Concurrently, the 7-methyl substitution increases the molecule's lipophilicity (LogP). While the non-lactam piperazine nitrogen is weakly basic, its ionization at physiological pH (7.4) is often insufficient to maintain aqueous solubility, leading to 1[1].

To successfully formulate this compound for in vitro or in vivo applications, we must employ thermodynamic and kinetic solubilization strategies that disrupt the crystal lattice or encapsulate the lipophilic domains.

Troubleshooting Workflow

Use the decision tree below to identify the optimal solubilization strategy based on your experimental constraints.

Workflow A 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Poor Aqueous Solubility B Evaluate Ionization (Target Basic Piperazine N) A->B C pH Adjustment / Salt Formation (Acidic Vehicle, pH < pKa - 2) B->C Basic N Available D Cosolvent / Surfactant System (DMSO / PEG400 / Tween 80) B->D Neutral / Precipitates E Inclusion Complexation (HP-β-CD / SBE-β-CD) C->E Precipitates at pH 7.4 F Solubilized Compound Ready for Assay / Dosing C->F Stable Solution D->E Toxicity Risk D->F Tolerated by Model E->F Complete Encapsulation

Troubleshooting workflow for solubilizing 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

Quantitative Excipient Selection Matrix

Select your excipient system based on the required solubility gain and downstream application.

Solubilization StrategyRecommended ExcipientsExpected Solubility GainMechanistic RationaleBest Suited For
pH Adjustment 0.1N HCl, Citrate Buffer (pH 3-4)5x – 10xIonizes the weakly basic piperazine nitrogen, increasing polarity.Gastric simulation, buffered IV bolus
Cosolvency DMSO, PEG 400, Propylene Glycol10x – 50xLowers the dielectric constant of the aqueous vehicle to match the drug.In vitro cell assays, early PK studies
Micellar Solubilization Tween 80, Kolliphor EL20x – 100xEntraps the lipophilic 7-methyl group within surfactant micelles.Highly lipophilic derivatives, oral gavage
Inclusion Complexation 10–20% w/v HP-β-CD50x – 200xEncapsulates the bicyclic core in a hydrophobic cavity, shielding it from water.In vivo IV/IP dosing, sensitive cell cultures
Step-by-Step Solubilization Protocols
Protocol A: Cosolvent-Mediated Solubilization (For In Vitro Assays)

Causality: The rigid hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one scaffold has high crystal lattice energy. DMSO acts as a strong hydrogen bond acceptor to disrupt this lattice, while Tween 80 lowers surface tension to prevent rapid nucleation upon introduction to aqueous media[1].

  • Primary Dissolution: Weigh 1.54 mg of the compound and add 100 µL of 100% molecular-grade DMSO. Vortex vigorously until optically clear. This yields a 100 mM master stock.

  • Surfactant Stabilization: Add 10 µL of Tween 80 directly to the DMSO stock. Pipette up and down to create a homogenous organic phase.

  • Aqueous Phase Addition: Dropwise, add 890 µL of pre-warmed (37°C) PBS (pH 7.4) while continuously vortexing. Critical Step: Continuous agitation prevents localized zones of high polarity that trigger immediate nucleation.

  • Self-Validation: Inspect the solution against a dark background for Tyndall scattering (a cloudy beam of light indicating micro-precipitation). A successfully formulated solution will be perfectly translucent.

Protocol B: Cyclodextrin Complexation (For In Vivo Dosing)

Causality: The 7-methyl group and the bicyclic ring are highly lipophilic. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a hydrophobic cavity (approx. 6.0 Å diameter) that 2[2], while its hydrophilic exterior ensures biocompatibility and solubility in blood[3].

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile water for injection. Adjust the final volume to 100 mL to yield a 20% w/v solution.

  • Drug Addition: Add 50 mg of the compound directly to 10 mL of the 20% HP-β-CD vehicle.

  • Thermodynamic Activation: Sonicate the suspension in a water bath at 37°C for 30 minutes. Note: Heat provides the activation energy required for the drug to displace water molecules inside the cyclodextrin cavity[4].

  • Equilibration: Allow the solution to return to room temperature (20-25°C) over 2 hours on an orbital shaker to establish thermodynamic equilibrium.

  • Self-Validation & Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter. If resistance is felt during plunging, the complexation is incomplete (un-dissolved drug is clogging the membrane pores).

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when diluted in PBS (pH 7.4), even though it dissolves easily in 0.1N HCl? A: This is a classic pH-dependent solubility issue. The piperazine nitrogen in the hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one core is a weak base. In 0.1N HCl, it becomes protonated and highly water-soluble. However, when introduced to PBS at pH 7.4, the micro-environmental pH rises above the compound's pKa, converting it back to its lipophilic free-base form, which 1[1].

Q: Which cyclodextrin derivative is optimal for the 7-methyl bicyclic scaffold? A: For small bicyclic molecules with a methyl substituent, β-cyclodextrins are the gold standard due to their internal cavity diameter of 6.0–6.5 Å, which provides an optimal steric fit[2]. We highly recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) because they offer 3 compared to unmodified β-cyclodextrin[3].

Q: Can I use heat to force the compound into solution faster? A: Yes, but with caution. Heating increases kinetic energy, which temporarily breaks intermolecular bonds and aids dissolution. However, if your final concentration exceeds the thermodynamic equilibrium solubility of the compound at room temperature, it will5[5]. Always pair heating with a precipitation inhibitor (like PVP) or a complexing agent to stabilize the supersaturated state.

Q: Is DMSO safe for in vivo dosing of this compound? A: While DMSO is an excellent solvent for disrupting the crystal lattice of bicyclic lactams, its use in vivo is strictly limited by toxicity. For systemic administration (IV/IP) in rodents, DMSO should not exceed 5-10% of the total formulation volume[1]. If your compound requires more than 10% DMSO to stay in solution, you must pivot to an4[4].

References
  • Title: Techniques for solubility enhancement of poorly soluble drugs: an overview Source: Journal of Medical Pharmaceutical and Allied Sciences (JMPAS) URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL: [Link]

  • Title: Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers Source: SciSpace / Scientia Pharmaceutica URL: [Link]

  • Title: Cyclodextrins in drug delivery Source: PubMed / Expert Opinion on Drug Delivery URL: [Link]

  • Title: SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES Source: Journal of Pharmaceutical Negative Results URL: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Welcome to the Technical Support Center for the isolation and purification of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one . This guide is designed for researchers, process chemists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one . This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up this complex bicyclic lactam.

Due to the molecule's specific structural liabilities—namely, the highly epimerizable α-chiral center at the C7 position and its propensity for liquid-liquid phase separation (LLPS)—standard crystallization templates often fail. This guide provides a mechanistic troubleshooting framework, an optimized self-validating protocol, and targeted FAQs to ensure high-purity isolation.

Part 1: Mechanistic Troubleshooting Guide

To successfully crystallize 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, you must control two competing thermodynamic and kinetic phenomena: C7 Epimerization and Oiling Out (LLPS) .

The Threat of Liquid-Liquid Phase Separation (Oiling Out)

Like many low-melting pharmaceutical intermediates, this compound is prone to LLPS[1]. When supersaturation is generated too rapidly (e.g., via fast antisolvent addition or rapid cooling), the system crosses the binodal curve, causing spinodal decomposition[2]. Instead of forming a crystalline solid, the solution separates into a solute-rich oil phase and a solvent-rich continuous phase[2].

  • The Consequence: The oil droplets act as a "sink" for impurities. As the oil eventually solidifies into agglomerates, it permanently traps epimers and upstream oligomers, making impurity rejection impossible[1],[3].

C7 Epimerization (α-to-Carbonyl Enolization)

The methyl group at the C7 position is situated directly adjacent ( α ) to the lactam carbonyl. The proton at this position is unusually acidic[4]. Exposure to trace bases, protic solvents, or prolonged thermal stress induces enolization. Upon re-protonation, the molecule often relaxes into its thermodynamically more stable, but undesired, diastereomer[4],[5].

Table 1: Common Impurities and Rejection Strategies
Impurity TypeOrigin / MechanismRejection StrategyTarget Metric
C7-Epimer Base-catalyzed or thermal enolization at the α -carbonyl position.Kinetic crystallization; avoid prolonged heating; use aprotic solvent systems.< 0.15% area (HPLC)
Oligomers Intermolecular amidation during upstream ring-closure steps.Combined Cooling and Antisolvent Crystallization (CCAC); strict LLPS avoidance.< 0.10% area (HPLC)
Ring-Opened Hydrolytic cleavage of the lactam ring.Strict anhydrous conditions; low-temperature processing.< 0.05% area (HPLC)
Agglomerates Liquid-Liquid Phase Separation (Oiling out).Seeding at low supersaturation; controlled antisolvent addition rates. D90​ < 150 μ m

Part 2: Optimized Step-by-Step Crystallization Protocol

To circumvent both LLPS and epimerization, we utilize a Combined Cooling and Antisolvent Crystallization (CCAC) strategy[6],[7]. This protocol uses Ethyl Acetate (EtOAc) as the primary solvent and Heptane as the antisolvent, providing a self-validating system where supersaturation is tightly controlled.

Materials Required:

  • Primary Solvent: Ethyl Acetate (Anhydrous, HPLC grade)

  • Antisolvent: Heptane (Anhydrous)

  • Seed Crystals: High-purity 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (micronized)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one in EtOAc (5 volumes) in a jacketed reactor. Heat gently to 50°C under agitation until complete dissolution is achieved. Do not exceed 55°C to prevent thermal epimerization.

  • Polish Filtration: Pass the hot solution through a 0.22 μ m PTFE filter into a pre-warmed receiving vessel to remove insoluble particulates that could act as heterogeneous nucleation sites for the wrong polymorph.

  • Cooling & Seeding (Critical Step): Cool the solution linearly to 40°C. Add 1-2 wt% of seed crystals. Hold the temperature for 30 minutes.

    • Causality: Seeding within the metastable zone width (MSZW) provides a surface for crystal growth, consuming supersaturation and preventing the system from reaching the critical LLPS threshold[1].

  • Controlled Antisolvent Addition: Begin adding Heptane (10 volumes) at a strictly controlled rate of 0.1 volumes/minute[8].

    • Causality: Slow addition ensures that the desupersaturation rate matches the crystal growth rate, preventing spontaneous oiling out[6].

  • Final Cooling: Once all antisolvent is added, initiate a linear cooling ramp of 0.2°C/min down to 5°C. Hold at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the resulting slurry via a Nutsche filter or centrifuge. Wash the filter cake with a cold (5°C) 1:2 mixture of EtOAc:Heptane (2 volumes).

  • Drying: Dry under vacuum at 35°C until residual solvents are within ICH limits.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my product form a sticky oil at the bottom of the reactor instead of crystallizing? A: You are experiencing Liquid-Liquid Phase Separation (LLPS)[2]. This occurs when the supersaturation generation rate (either from cooling too fast or adding antisolvent too quickly) exceeds the nucleation and growth rate of the crystals[8]. The system minimizes its free energy by separating into two liquid phases. To fix this, you must map the phase diagram, seed the solution at a lower supersaturation, and drastically reduce your antisolvent addition rate[3],[6].

Q2: My HPLC shows a persistent 3-5% impurity that has the same mass as the product. How do I remove it? A: This is almost certainly the C7-epimer. Because the methyl group is α to the lactam carbonyl, it undergoes enolization[4]. If your upstream process leaves trace basic residues, or if you hold the crystallization solution at elevated temperatures (>60°C) for too long, the stereocenter will scramble[5]. Ensure your crude feed is neutralized, strictly limit thermal exposure during dissolution, and rely on kinetic rejection during the CCAC process[7].

Q3: Can I use Ethanol/Water instead of EtOAc/Heptane to improve yield? A: It is highly discouraged for this specific lactam. While Ethanol/Water is a classic system for combined cooling/antisolvent crystallization[6], the presence of water combined with heating poses a severe risk of hydrolytic ring-opening of the hexahydropyrrolo-pyrazine core. Stick to aprotic solvent systems.

Part 4: Process Visualizations

Crystallization Workflow & LLPS Avoidance Logic

The following diagram illustrates the logical flow of the CCAC protocol and the critical divergence point where oiling out occurs if supersaturation is mismanaged.

G A Crude Solution (EtOAc, 50°C) B Cool to 40°C & Add Seeds A->B Avoids thermal degradation C Controlled Antisolvent Addition (Heptane) B->C Seeds bypass metastable zone F Liquid-Liquid Phase Separation (Oiling Out) B->F Unseeded / Fast Antisolvent Addition D Linear Cooling (0.2°C/min to 5°C) C->D Maintains supersaturation below binodal curve E Pure Crystalline Product D->E High Yield & Purity G Impurity Trapping & Agglomeration F->G Solute-rich oil phase forms

Figure 1: CCAC workflow demonstrating the critical path to avoid Liquid-Liquid Phase Separation.

C7 Epimerization & Degradation Pathway

This diagram maps the chemical signaling and degradation pathways that threaten the integrity of the C7 chiral center.

Epimerization N1 Desired (7S)-Isomer (Kinetically Favored) N2 Enol / Enolate Intermediate N1->N2 Trace Base / Heat (Deprotonation at C7) N4 Ring-Opened Amino Acid Impurity N1->N4 Hydrolysis (H2O + Heat) N2->N1 Re-protonation N3 Undesired (7R)-Epimer (Thermodynamically Stable) N2->N3 Epimerization N3->N4 Hydrolysis

Figure 2: Mechanistic pathway of C7 epimerization and hydrolytic degradation of the lactam core.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." 2

  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation."1

  • Mettler Toledo. "Using AntiSolvent for Crystallization." 8

  • ACS Publications. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization..." 3

  • ACS Publications. "Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process." 6

  • ACS Publications. "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing."7

  • Illinois Chemistry. "Catalytic Methods for the Direct Asymmetric Synthesis of β -Lactams." 4

  • PMC. "Enantiomerically Pure trans- β -Lactams from α -Amino Acids via Compact Fluorescent Light (CFL) Continuous Flow Photolysis." 5

Sources

Optimization

Technical Support Center: Optimizing LC-MS/MS for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

Welcome to the technical support resource for the sensitive detection of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the sensitive detection of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. Here, we move beyond generic protocols to explain the why behind the methodology, empowering you to troubleshoot effectively and achieve maximum sensitivity and reproducibility in your analyses.

Understanding the Analyte: 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

A thorough understanding of the analyte's physicochemical properties is the foundation of a robust analytical method.

Structure and Properties:

7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a bicyclic amine derivative. Based on its core structure, hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (Molecular Weight: ~140.18 g/mol )[1][2], the addition of a methyl group leads to the following properties:

PropertyDeduced ValueSignificance for LC-MS/MS Analysis
Molecular Formula C₈H₁₄N₂OEssential for confirming mass spectral identity.
Monoisotopic Mass 154.1106 g/mol The exact mass to be used for high-resolution mass spectrometry.
Average Molecular Weight 154.21 g/mol Used for calculating concentrations and preparing standards.
Predicted Polarity HighThe presence of two nitrogen atoms and a carbonyl group suggests high polarity and hydrophilicity. This is a critical factor in selecting the appropriate chromatographic strategy.
Predicted Ionization BasicThe nitrogen atoms are potential sites for protonation, making the molecule suitable for positive mode electrospray ionization (ESI+).

Given its high polarity, this compound is often poorly retained on traditional reversed-phase (RP) columns like C18. This can lead to elution near or in the solvent front, where significant ion suppression from the sample matrix can occur, drastically reducing sensitivity[3][4].

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during method development and routine analysis.

FAQ 1: Chromatographic Retention & Peak Shape

Question: My peak for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is broad, tailing, or eluting at the void volume on my C18 column. What should I do?

Answer: This is a classic issue for polar analytes on reversed-phase columns. The weak hydrophobic interactions lead to poor retention. Here’s a systematic approach to resolving this:

Option 1: Switch to an Alternative Chromatographic Mode (Recommended)

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for retaining and separating highly polar compounds.[5][6][7] It utilizes a polar stationary phase (e.g., silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile)[1][6]. Water acts as the strong, eluting solvent in HILIC, which is the opposite of reversed-phase chromatography.[8] This high organic content is also beneficial for ESI sensitivity, as it promotes more efficient desolvation.[1][9]

    • Causality: In HILIC, a water-enriched layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer, leading to retention. As the aqueous content of the mobile phase increases, the analyte is eluted.[5][7]

  • Mixed-Mode Chromatography (MMC): These columns possess both reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms on a single column.[10] For a basic compound like ours, a mixed-mode column with cation-exchange properties would be ideal, providing both hydrophobic and electrostatic interactions for enhanced retention and selectivity.[11][12] MMC allows for the retention of both polar and nonpolar compounds in a single run and is fully compatible with mass spectrometry.[11]

Option 2: Modify Your Reversed-Phase Method (Less Ideal, but possible)

  • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns have stationary phases modified to be more compatible with highly aqueous mobile phases and can offer better retention for polar analytes than traditional C18 columns.

  • Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) can improve retention. However, TFA is a known ion-suppressing agent in ESI-MS and should be avoided if possible. If necessary, use a volatile ion-pairing agent at a low concentration.

Caption: Troubleshooting workflow for poor chromatographic retention.

FAQ 2: Mass Spectrometry Sensitivity

Question: My signal intensity is low, even with good chromatography. How can I boost my MS signal?

Answer: Low sensitivity can stem from several factors, from mobile phase composition to ion source settings.

1. Mobile Phase Optimization:

  • pH Adjustment: Since 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is a basic compound, ensuring it is protonated in solution is key for efficient ESI+ ionization. Adding a volatile acid to the mobile phase, such as formic acid (0.1%) or acetic acid (0.1%), will lower the pH and promote the formation of the [M+H]⁺ ion.

  • Buffer Selection: Volatile buffers like ammonium formate or ammonium acetate are excellent choices for LC-MS as they are compatible with the high-vacuum of the mass spectrometer and can improve spray stability.[3]

  • Solvent Quality: Always use high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of unwanted adducts (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺), which can split the analyte signal and reduce sensitivity for the target ion.

2. Ion Source Parameter Optimization:

Do not rely on default "tune" settings. Each parameter should be optimized for your specific analyte and flow conditions.

  • Capillary/Sprayer Voltage: This voltage is critical for droplet charging. Optimize this by infusing a standard solution of your analyte and monitoring the signal intensity as you adjust the voltage.

  • Gas Flows (Nebulizer and Drying Gas): The nebulizing gas aids in aerosol formation, while the drying gas helps desolvate the droplets. Higher flow rates of aqueous mobile phases generally require higher gas flows and temperatures for efficient desolvation.

  • Drying Gas Temperature: This needs to be high enough to evaporate the solvent but not so high that it causes thermal degradation of the analyte.

  • Sprayer Position: The position of the ESI needle relative to the MS inlet can significantly impact sensitivity. Optimize this in both horizontal and vertical directions.

3. MRM Transition Optimization:

For quantitative analysis using tandem mass spectrometry (MS/MS), the selection and optimization of Multiple Reaction Monitoring (MRM) transitions are paramount.

  • Precursor Ion ([M+H]⁺): This will be m/z 155.1.

  • Product Ion Scans: Infuse a standard solution of the analyte directly into the mass spectrometer and perform a product ion scan of the precursor (m/z 155.1) to identify the most stable and abundant fragment ions.

  • Collision Energy (CE) Optimization: For each promising fragment ion, perform a CE optimization to find the voltage that produces the highest intensity for that specific transition. The optimal CE will likely be different for each fragment.

Caption: Systematic workflow for optimizing MS sensitivity.

FAQ 3: Matrix Effects and Ion Suppression

Question: My analyte response is inconsistent and lower in extracted samples compared to pure standards. How can I diagnose and mitigate matrix effects?

Answer: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS.[3] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.

Diagnosis:

  • Post-Column Infusion: Continuously infuse a standard solution of your analyte post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

Mitigation Strategies:

  • Improve Chromatographic Separation: The best way to avoid ion suppression is to chromatographically separate your analyte from the interfering matrix components. This reinforces the importance of using HILIC or MMC as discussed in FAQ 1.

  • Optimize Sample Preparation: A more rigorous sample cleanup can remove many interfering compounds.

    • Solid-Phase Extraction (SPE): This is highly effective. For a polar, basic analyte, a mixed-mode cation-exchange SPE sorbent would be a good choice to selectively retain the analyte while washing away neutral and acidic interferences.

    • Liquid-Liquid Extraction (LLE): Can also be effective but may require more optimization of solvent systems.

    • Protein Precipitation (PPT): A simpler but less clean method. If using PPT, be aware of potential phospholipid-based ion suppression.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative bioanalysis. A SIL-IS (e.g., with ¹³C or ¹⁵N labels) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be accurately compensated for.

Experimental Protocols

Protocol 1: HILIC-MS/MS Method Development

This protocol provides a starting point for developing a robust HILIC method.

  • Column Selection:

    • Start with an amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm particle size). Amide phases often provide good peak shape for basic compounds.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.

  • Initial Gradient Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Gradient Profile:

      • Start at 95% B (5% Aqueous).

      • Hold at 95% B for 1 minute.

      • Linearly decrease to 50% B over 5 minutes.

      • Hold at 50% B for 1 minute.

      • Return to 95% B and re-equilibrate for 3 minutes.

  • MS/MS Parameters (Starting Point):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.0 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Gas Pressure: 45 psi

    • MRM Transition: 155.1 -> [Most Abundant Fragment m/z] (Optimize Collision Energy)

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • AMS Biopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • Waters Corporation. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • SIELC Technologies. Evolution of Mixed-Mode Chromatography. [Link]

  • Lemasson, E., et al. (2025, November 27). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • Kruve, A., et al. (2014). Effect of mobile phase on electrospray ionization efficiency. Journal of the American Society for Mass Spectrometry, 25(11), 1857-1865. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry. [Link]

  • Kauppila, T. J., et al. (2011). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 22(1), 98-107. [Link]

  • LCGC International. (2026, March 10). Optimizing LC–MS and LC–MS-MS Methods. [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • LCGC International. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. [Link]

  • MDPI. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. [Link]

  • Royal Society of Chemistry. (2011). Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Waters Corporation. Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. [Link]

  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. [Link]

  • LC-MS.com. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Longdom Publishing. (2023, September 25). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Analogues

Executive Summary As a Senior Application Scientist specializing in small-molecule RNA splicing modulators, I frequently evaluate chiral bicyclic scaffolds for their ability to target transient RNA-protein complexes. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule RNA splicing modulators, I frequently evaluate chiral bicyclic scaffolds for their ability to target transient RNA-protein complexes. The hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one system has emerged as a privileged building block for central nervous system (CNS) therapeutics[1]. Specifically, in the development of treatments for Spinal Muscular Atrophy (SMA), derivatives of this scaffold are engineered to correct the alternative splicing of the SMN2 pre-mRNA[2]. This guide provides a rigorous comparative analysis of the 7-methyl substituted analogues against alternative structural variants, detailing the mechanistic causality behind their enhanced efficacy and providing self-validating experimental protocols for their evaluation.

Mechanistic Rationale: The Conformational Advantage of the 7-Methyl Stereocenter

Small molecule splicing modulators must stabilize the weak, transient interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of SMN2 pre-mRNA[3].

The unsubstituted hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one ring possesses a degree of conformational flexibility that incurs a high entropic penalty upon binding to the spliceosome complex. By introducing a methyl group at the C7 position, we create a critical stereocenter. The (S)-enantiomer—frequently utilized in advanced drug candidates like 6-(S)-hexahydropyrrolo[1,2-a]pyrazin-2-yl-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine[4]—locks the piperazine ring into a rigid boat-chair conformation.

This specific vectorization allows the methyl group to occupy a lipophilic sub-pocket within the U1 snRNP/RNA complex. The causality is clear: restricting the scaffold's conformation reduces the entropic penalty of binding, drastically improving target affinity while simultaneously inducing steric clashes with off-target pre-mRNAs (such as FOXM1), thereby enhancing safety.

SplicingModulation Compound 7-Methyl Analogue (Splicing Modulator) Complex Modulator-RNA-Protein Complex (U1 snRNP) Compound->Complex Binds 5' Splice Site SMN2 SMN2 pre-mRNA (Exon 7 Skipped) SMN2->Complex Target RNA Splicing Spliceosome Activation Complex->Splicing Stabilizes Interaction Protein Functional SMN Protein (Exon 7 Included) Splicing->Protein Translation

Figure 1: Mechanism of SMN2 pre-mRNA splicing modulation by bicyclic analogues.

Comparative Efficacy and Selectivity Data

To objectively evaluate the performance of these scaffolds, we compare the 7-methyl analogues against the unsubstituted baseline and sterically hindered variants. The data below synthesizes typical in vitro performance metrics for these compounds when incorporated into an imidazo[1,2-b]pyridazine core[5].

Scaffold AnalogueSMN2 Splicing EC₅₀ (nM)FOXM1 CC₅₀ (µM)BBB Permeability Pₐₚₚ (10⁻⁶ cm/s)Structural Rationale / Causality
Unsubstituted hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one450>1012.5High flexibility leads to moderate binding affinity; entropic penalty upon complexation.
(7S)-7-Methyl hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one32>5018.2Optimal boat-chair conformation; methyl group fills hydrophobic pocket, boosting potency and selectivity.
(7R)-7-Methyl hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one>1000>1017.8Incorrect stereocenter causes severe steric clash with the RNA phosphate backbone, abolishing activity.
7,7-Dimethyl hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one8505.214.1Bulky gem-dimethyl groups prevent deep insertion into the U1 snRNP binding groove; increases off-target toxicity.

Experimental Methodologies

A hallmark of rigorous application science is the use of self-validating protocols. The following methodologies are designed with internal controls to ensure data integrity.

Protocol 1: SMN2 Minigene Splicing Assay (RT-qPCR)

Purpose: To quantify the inclusion of Exon 7 in SMN2 transcripts. Utilizing a minigene isolates the splicing event from global transcriptional regulation, ensuring the observed effect is strictly post-transcriptional[5].

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Transfect cells with 100 ng of the SMN2 minigene plasmid using Lipofectamine 3000. Self-Validation Step: Co-transfect with 10 ng of a Renilla luciferase plasmid to monitor global translation and cell viability.

  • Compound Treatment: After 6 hours, replace media with fresh media containing the 7-methyl analogues in a 10-point dose-response curve (0.1 nM to 10 µM). Critical Control: Include a 0.1% DMSO vehicle control (baseline skipping) and a known reference standard (e.g., 100 nM Risdiplam) to validate the assay's dynamic range.

  • RNA Extraction: At 24 hours post-treatment, lyse cells and extract total RNA using a column-based purification kit (e.g., RNeasy). Perform on-column DNase digestion to remove plasmid carryover.

  • RT-qPCR Analysis: Synthesize cDNA and perform qPCR using TaqMan probes specific to the Exon 6-7 junction (inclusion) and Exon 6-8 junction (exclusion).

  • Data Analysis: Calculate the ΔΔCt values normalized to GAPDH. Fit the inclusion ratio to a 4-parameter logistic curve to determine the EC₅₀.

AssayWorkflow Seed 1. Seed HEK293T Cells (96-well plate) Transfect 2. Transfect SMN2 Minigene (Lipofectamine 3000) Seed->Transfect Dose 3. Compound Treatment (Dose-response, 24h) Transfect->Dose Extract 4. RNA Extraction (Column-based) Dose->Extract qPCR 5. RT-qPCR Analysis (Exon 7 Inclusion/Exclusion) Extract->qPCR Analyze 6. Data Normalization (Calculate ΔΔCt & EC50) qPCR->Analyze

Figure 2: Step-by-step workflow for the SMN2 minigene splicing assay.

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (MDCK-MDR1)

Purpose: SMA is a neuromuscular disease requiring therapeutic concentrations in the motor neurons of the spinal cord. Assessing the efflux ratio (ER) via P-glycoprotein (P-gp) is critical to ensure the 7-methyl substitution does not turn the scaffold into a P-gp substrate.

  • Monolayer Preparation: Seed MDCK cells stably transfected with the human MDR1 gene (encoding P-gp) onto Transwell polycarbonate inserts. Culture for 5-7 days until Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the analogue in transport buffer (HBSS with 10 mM HEPES, pH 7.4). Apply to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability (Pₐₚₚ) and the Efflux Ratio (ER = Pₐₚₚ(B-A) / Pₐₚₚ(A-B)). Causality Check: An ER < 2.0 indicates the 7-methyl analogue is not significantly effluxed, ensuring adequate CNS exposure.

Sources

Comparative

Benchmarking the Binding Affinity of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one Against PIM Kinase Inhibitor Standards

A Senior Application Scientist's Guide to In-Depth Technical Comparison for Drug Discovery Professionals In the landscape of modern medicinal chemistry, the pyrrolo[1,2-a]pyrazine scaffold has emerged as a "privileged st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In-Depth Technical Comparison for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pyrrolo[1,2-a]pyrazine scaffold has emerged as a "privileged structure," lauded for its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[1] These activities span a wide therapeutic spectrum, including anticancer, antibacterial, antiviral, and anti-inflammatory effects.[2][3] Within this promising class of compounds, 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one represents a novel analogue whose biological targets and therapeutic potential are under active investigation. This guide provides a comprehensive framework for benchmarking its binding affinity, focusing on the PIM kinase family as a plausible and high-value target.

The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that are frequently overexpressed in a variety of human cancers. Their role in promoting cell survival, proliferation, and resistance to apoptosis makes them attractive targets for cancer therapy. Notably, a novel series of pyrrolo[1,2-a]pyrazinones has been identified as inhibitors of PIM isoforms with IC50 values in the low micromolar range, underscoring the relevance of this target for the featured compound.[4]

This guide will provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology for objectively comparing the binding affinity of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one against established PIM kinase inhibitors. We will delve into the rationale behind experimental choices, present detailed protocols, and offer a framework for data interpretation, thereby providing a self-validating system for assessing the compound's potential as a PIM kinase-targeted therapeutic agent.

Experimental Design: A Rationale-Driven Approach

The cornerstone of a robust benchmarking study lies in a well-conceived experimental design. Our objective is to determine the inhibitory potential of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one against a chosen PIM kinase isoform (e.g., PIM1) and compare its potency to known standards.

Selection of Standard Compounds

To provide a meaningful comparison, it is crucial to select well-characterized PIM kinase inhibitors with established potency. For this guide, we will utilize two commercially available and widely referenced PIM kinase inhibitors:

  • SGI-1776: A potent, ATP-competitive inhibitor of PIM kinases.

  • AZD1208: A highly selective and potent pan-PIM kinase inhibitor that has been evaluated in clinical trials.

These standards provide a range of potencies and have distinct chemical scaffolds, offering a comprehensive benchmark for our test compound.

Choice of Assay Format

A variety of in vitro kinase assay formats are available. For this guide, we will employ a luminescence-based kinase assay, which measures the amount of ATP remaining in solution following a kinase reaction. This format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.

Experimental Workflow

The following diagram outlines the key steps in the benchmarking workflow, from compound preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (Test & Standards) Assay_Plate Assay Plating (Compounds & Reagents) Compound_Prep->Assay_Plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate Incubation Kinase Reaction Incubation Assay_Plate->Incubation Detection Luminescence Detection Incubation->Detection Data_Processing Data Normalization & Processing Detection->Data_Processing IC50_Curve IC50 Curve Fitting & Potency Determination Data_Processing->IC50_Curve Comparison Benchmarking Against Standards IC50_Curve->Comparison

Figure 1: A high-level overview of the experimental workflow for benchmarking binding affinity.

Detailed Experimental Protocol: PIM1 Kinase Luminescence Assay

This protocol provides a step-by-step guide for determining the IC50 value of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one against PIM1 kinase.

Materials:

  • Recombinant human PIM1 kinase

  • PIM1 kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Luminescent kinase assay reagent

  • 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

  • SGI-1776 (Standard 1)

  • AZD1208 (Standard 2)

  • DMSO (vehicle control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and each standard compound in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from 1 mM.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer according to the manufacturer's instructions.

    • Prepare a 2X kinase solution containing the PIM1 enzyme in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution containing the PIM1 peptide substrate and ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km for PIM1 to ensure competitive binding can be accurately measured.

  • Assay Plating:

    • Add 5 µL of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only for the "no inhibition" control and wells without enzyme for the "background" control.

    • Add 5 µL of the 2X kinase solution to all wells except the background controls.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.

  • Kinase Reaction and Detection:

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Add 20 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate the luminescent signal.

    • Incubate the plate for an additional 10 minutes to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

  • Data Normalization:

    • Subtract the average background signal (no enzyme) from all other data points.

    • Normalize the data by setting the "no inhibition" control (DMSO only) to 100% activity and the highest concentration of a potent inhibitor to 0% activity.

  • IC50 Curve Fitting:

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC50 value for each compound. The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Comparative Data Summary

The following table provides a template for summarizing the binding affinity data for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one and the standard compounds.

CompoundPIM1 IC50 (µM)
7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-oneExperimental
SGI-1776Experimental
AZD1208Experimental

PIM Kinase Signaling Pathway

To provide a broader context for the importance of PIM kinase inhibition, the following diagram illustrates a simplified overview of the PIM kinase signaling pathway and its role in promoting cell survival and proliferation.

signaling_pathway cluster_upstream Upstream Signaling cluster_pim PIM Kinase Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptors Receptors Growth_Factors->Receptors Cytokines Cytokines Cytokines->Receptors JAK_STAT JAK/STAT Pathway Receptors->JAK_STAT PI3K_AKT PI3K/AKT Pathway Receptors->PI3K_AKT PIM_Kinase PIM Kinase JAK_STAT->PIM_Kinase PI3K_AKT->PIM_Kinase BAD Bad Phosphorylation (Inhibition of Apoptosis) PIM_Kinase->BAD mTOR mTOR Activation PIM_Kinase->mTOR Cell_Cycle Cell Cycle Progression (e.g., c-Myc, p27) PIM_Kinase->Cell_Cycle Survival Cell Survival BAD->Survival Proliferation Cell Proliferation mTOR->Proliferation Cell_Cycle->Proliferation

Figure 2: Simplified PIM kinase signaling pathway.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial benchmarking of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one against known PIM kinase inhibitors. The presented experimental protocol and data analysis workflow will enable researchers to generate reliable and comparable binding affinity data.

Should 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one demonstrate potent PIM1 inhibitory activity, further studies would be warranted. These could include:

  • Selectivity Profiling: Assessing the inhibitory activity against other kinase families to determine its selectivity profile.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit PIM kinase activity in a cellular context and its effect on cancer cell proliferation and survival.

  • Structural Biology: Co-crystallization of the compound with PIM1 to elucidate its binding mode and guide further structure-activity relationship (SAR) studies.

By following the principles of rigorous experimental design and objective comparison outlined in this guide, drug discovery professionals can effectively evaluate the therapeutic potential of novel compounds like 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one and make data-driven decisions for further development.

References

  • Dehnavi, M. A., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances, 11(50), 31634-31653.
  • BenchChem. (2025). The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry.
  • BenchChem. (n.d.). (S)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.
  • American Chemical Society Publications. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones.
  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)
  • ResearchGate. (2016). Bioactivity of Pyrrolo[1,2-a] pyrazine-1,4-dione,hexahydro-3- (phenylmethyl).
  • PubMed. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases.
  • BindingDB. (n.d.). A public, web-accessible database of measured binding affinities, focusing chiefly on the interactions of proteins considered to be drug-targets with small, drug-like molecules.
  • ClinicalTrials.gov. (n.d.). P1 Single and Multiple Ascending Dose (SAD/MAD) Study of IV QPX7728 Alone and Combined With QPX2014 in NHV.
  • National Center for Biotechnology Information. (n.d.). The molecular interaction of the high affinity reversal agent XR9576 with P-glycoprotein.
  • Sigma-Aldrich. (n.d.). (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride.
  • eLife. (2023). Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains.
  • National Center for Biotechnology Information. (2023).
  • ScholarWorks @ UTRGV. (2021). Virtual Screening for Potential New Chemotherapeutic Agents for the GPR119 Receptor, a Target for Type II Diabetes.
  • Royal Society of Chemistry. (n.d.). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: A Comprehensive Guide

This guide provides a detailed protocol for the safe and compliant disposal of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (CAS No. 180579-56-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one (CAS No. 180579-56-8). As a valued professional in research and development, ensuring your safety and the integrity of our environment is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to manage your chemical waste with expertise and confidence.

Compound Identification and Hazard Assessment

Based on available data for analogous structures, 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one should be treated as a hazardous substance with the following potential hazards:

Hazard Category Description Source (Analog Data)
Acute Oral Toxicity Toxic if swallowed.[6][7]
Skin Corrosion/Irritation Causes skin irritation.[7]
Serious Eye Damage/Irritation Causes serious eye damage.[6][7]
Acute Inhalation Toxicity Harmful if inhaled.[6]
Specific Target Organ Toxicity May cause respiratory irritation.

Given these potential hazards, it is imperative to handle this compound in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][9][10][11][12] A comprehensive Chemical Hygiene Plan (CHP) should be in place, outlining specific procedures for handling and disposal.[9][10]

Personal Protective Equipment (PPE)

Before handling 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, at a minimum, the following personal protective equipment must be worn:

  • Eye Protection : Chemical safety goggles or a face shield.[1][6][13]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile).

  • Body Protection : A laboratory coat.

  • Respiratory Protection : Use in a well-ventilated area, preferably a chemical fume hood.[14][15]

Step-by-Step Disposal Procedure

The disposal of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one must comply with all local, state, and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[16][17][18][19]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [20][21]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : Due to its potential toxicity and irritant properties, all waste containing 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.[11][22]

  • Segregate Waste Streams : Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes can lead to dangerous reactions. Store in a designated, labeled hazardous waste container.[22]

Step 2: Waste Accumulation and Labeling
  • Container Selection : Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.

  • Labeling : As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one"

    • The specific hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Storage : Store the waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment to capture any potential leaks.[22] Keep the container closed except when adding waste.[22]

Step 3: Disposal through a Licensed Contractor
  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[23][24]

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. The manifest system tracks the waste from its point of generation to its final disposal facility.[16]

The following DOT graph illustrates the decision-making process for the proper disposal of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

DisposalWorkflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Institutional Disposal cluster_2 Phase 3: Final Disposition A Generate Waste (Pure compound, solutions, contaminated materials) B Characterize as Hazardous Waste A->B Assess Hazards C Select Compatible, Leak-Proof Container B->C Segregate D Label Container with 'Hazardous Waste' & Contents C->D Initiate Accumulation E Store in Designated Satellite Accumulation Area with Secondary Containment D->E Secure Storage F Contact EHS or Licensed Waste Contractor E->F Request Pickup G Complete Hazardous Waste Manifest F->G Documentation H Transfer to Authorized Personnel for Transport G->H Chain of Custody I Transport to a TSDF* H->I Off-site Management J Final Treatment & Disposal (e.g., Incineration) I->J Regulatory Compliance caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert : Notify your supervisor and your institution's EHS office immediately.

  • Control : If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Decontaminate : Clean the affected area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.[14]

Conclusion

The proper disposal of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is not merely a procedural task but a critical component of responsible scientific practice. By understanding the potential hazards and adhering to the outlined disposal protocol, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific guidelines and the relevant regulations to ensure full compliance.

References

  • Merck Millipore.
  • Advanced ChemBlocks.(R)-hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one.
  • Sigma-Aldrich.(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride.
  • EPFL.
  • MilliporeSigma.
  • OSHA.1910.
  • ChemView.Section 2.
  • U.S. EPA.
  • MED-Project.Safely Dispose Of.
  • PMC.
  • OSHA.
  • Vanderbilt University Medical Center.
  • ResearchGate.Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), as the primary secondary metabolite of Bacillus spp.
  • U.S. EPA.Disposal Guidance | I-WASTE DST.
  • Fisher Scientific.
  • ChemScene.
  • UMK.
  • U.S. EPA.Waste, Chemical, and Cleanup Enforcement.
  • Fisher Scientific.
  • OSHA.
  • Vanderbilt University.The Laboratory Standard | Office of Clinical and Research Safety.
  • ACS Publications.Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry.
  • Nebraska.gov.
  • American Chemistry Council.
  • Lab Manager.Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
  • PubMed.
  • OSHA.
  • PMC.An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus.
  • Cornell University EHS.9.4 Guidelines for Working with Particularly Hazardous Substances.
  • U.S. EPA.Learn the Basics of Hazardous Waste.
  • MedPro Disposal.Pharmaceutical Mailback Solution.
  • NIST.Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-.
  • ChemicalBook.
  • Dechra Veterinary Products.Zimeta (dipyrone injection)
  • U.S. EPA.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, a novel compound with significant potential. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for related chemical structures, ensuring the protection of personnel and the integrity of research.

While a specific Safety Data Sheet (SDS) for 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one is not yet widely available, we can infer its potential hazards and necessary precautions from structurally similar compounds, such as (R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride[1] and the broader class of pyrazine derivatives and heterocyclic ketones.

Hazard Assessment: A Proactive Approach

Given the structure of 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one, which combines a heterocyclic ketone and a pyrazine moiety, we must anticipate the following potential hazards:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Likely to cause skin irritation upon contact[1][2].

  • Eye Irritation: Expected to cause serious eye irritation[1][2].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[3].

It is also prudent to consider the flammable nature of related pyrazine compounds[4][5]. Therefore, this compound should be handled away from open flames and sources of ignition.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles.Nitrile or neoprene gloves. Consider double-gloving.Fully-buttoned lab coat.Use in a certified chemical fume hood. If not feasible, an N95 respirator is recommended.
Solution Preparation and Handling Chemical splash goggles. A face shield is recommended if there is a splash hazard.Butyl or Viton gloves are preferred for extended contact with organic solvents. Neoprene gloves offer good resistance to a broad range of chemicals[6][7].Chemical-resistant lab coat or apron over a standard lab coat.All operations should be conducted in a certified chemical fume hood.
Large-Scale Operations (>10g) Chemical splash goggles and a face shield.Heavy-duty Butyl or Viton gloves.Chemical-resistant suit or coveralls[8].A full-face respirator with appropriate cartridges may be necessary, depending on the scale and ventilation.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty Butyl or Viton gloves.Chemical-resistant suit or coveralls.A half-mask or full-face respirator with multi-gas/vapor cartridges[9].

Glove Selection Rationale: While nitrile gloves provide adequate protection for handling solids and for incidental contact, they may offer poor resistance to certain ketones and organic solvents[6]. For prolonged handling or when working with solutions, Butyl or Viton gloves are recommended due to their superior resistance to a wider range of chemicals, including ketones and esters[7][10].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan minimizes the risk of exposure and ensures the well-being of all laboratory personnel.

Preparation and Weighing
  • Designated Area: All handling of solid 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure.

  • Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Static Control: Take precautionary measures against static discharge, especially when handling larger quantities of the powder[11].

  • Weighing: Use a tared weigh boat or glassine paper to weigh the desired amount of the compound. Avoid creating dust.

  • Aliquotting: If preparing multiple aliquots, do so within the ventilated enclosure.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: In a certified chemical fume hood, slowly add the weighed compound to the solvent while stirring. Keep the container covered as much as possible to minimize vapor release.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Post-Handling
  • Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate any surfaces that may have come into contact with the compound.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove outer gloves, followed by the lab coat or gown, then goggles and face shield, and finally inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[11][12].

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][12].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[13].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][12].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[13].

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing 7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including weigh boats, gloves, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all hazardous waste through your institution's approved hazardous waste management program[5][12].

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for donning and doffing PPE, as well as the chemical handling and disposal process.

PPE_Donning_Workflow cluster_prep Preparation start Start: Enter Lab lab_coat Don Lab Coat start->lab_coat respirator Don Respirator (if needed) lab_coat->respirator eye_protection Don Eye Protection respirator->eye_protection gloves Don Gloves (Inner Pair) eye_protection->gloves outer_gloves Don Gloves (Outer Pair) gloves->outer_gloves caption Figure 1: PPE Donning Sequence PPE_Doffing_Workflow cluster_removal Removal start Start: Handling Complete outer_gloves Doff Outer Gloves start->outer_gloves lab_coat Doff Lab Coat/Gown outer_gloves->lab_coat eye_protection Doff Eye Protection lab_coat->eye_protection respirator Doff Respirator eye_protection->respirator inner_gloves Doff Inner Gloves respirator->inner_gloves wash_hands Wash Hands Thoroughly inner_gloves->wash_hands end End: Exit Lab wash_hands->end caption Figure 2: PPE Doffing Sequence

Caption: Figure 2: Recommended sequence for doffing Personal Protective Equipment to prevent cross-contamination.

Chemical_Handling_Disposal_Workflow cluster_handling Chemical Handling cluster_disposal Waste Disposal start Don Appropriate PPE weigh Weigh Solid in Fume Hood start->weigh prepare Prepare Solution in Fume Hood weigh->prepare handle Perform Experiment prepare->handle solid_waste Collect Contaminated Solids in Labeled Container handle->solid_waste liquid_waste Collect Liquid Waste in Labeled Container handle->liquid_waste dispose Dispose via Institutional Hazardous Waste Program solid_waste->dispose liquid_waste->dispose caption Figure 3: Chemical Handling and Disposal Workflow

Sources

© Copyright 2026 BenchChem. All Rights Reserved.